molecular formula C12H25NO B13315041 2-[(2-Methylpentyl)amino]cyclohexan-1-ol

2-[(2-Methylpentyl)amino]cyclohexan-1-ol

Cat. No.: B13315041
M. Wt: 199.33 g/mol
InChI Key: TVVSKYZZBGZXPD-UHFFFAOYSA-N
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Description

2-[(2-Methylpentyl)amino]cyclohexan-1-ol is a synthetic amino alcohol derivative of cyclohexan-1-ol, intended for research and development purposes. This compound is part of a class of chemicals characterized by a cyclohexane ring substituted with both amino and hydroxyl functional groups. Related structural analogs, such as 2-[(cyclohexylmethyl)amino]cyclohexan-1-ol and 1-{[(3-methylcyclopentyl)amino]methyl}cyclohexan-1-ol , are commonly supplied to the pharmaceutical and life sciences sectors, indicating the research interest in this chemical space. These compounds are typically investigated as potential synthetic intermediates or building blocks in medicinal chemistry for the construction of more complex molecules . The presence of both hydrogen bond donor and acceptor groups in its structure may influence its physicochemical properties and interaction with biological systems. Researchers are exploring its potential applications, which may include serving as a precursor in organic synthesis or a scaffold for the development of bioactive molecules. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H25NO

Molecular Weight

199.33 g/mol

IUPAC Name

2-(2-methylpentylamino)cyclohexan-1-ol

InChI

InChI=1S/C12H25NO/c1-3-6-10(2)9-13-11-7-4-5-8-12(11)14/h10-14H,3-9H2,1-2H3

InChI Key

TVVSKYZZBGZXPD-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)CNC1CCCCC1O

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis of trans-2-[(2-Methylpentyl)amino]cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the synthesis of 2-[(2-methylpentyl)amino]cyclohexan-1-ol , a vicinal amino alcohol characterized by a cyclohexane core and a branched alkyl side chain. The primary application of this motif lies in medicinal chemistry as a hydrophilic linker or a pharmacophore in anticholinergic and mucolytic agents.

The synthesis strategy prioritizes regio- and stereoselective aminolysis of cyclohexene oxide . This route is selected for its atom economy, scalability, and the reliable formation of the thermodynamically stable trans-isomer. While reductive amination is a theoretical alternative, the epoxide ring-opening offers superior yield and operational simplicity.

Retrosynthetic Analysis

The target molecule features a 1,2-aminoalcohol functionality on a cyclohexane ring.[1] The most logical disconnection is at the C-N bond, revealing two commercially available precursors: Cyclohexene oxide and 2-methylpentan-1-amine .

Strategic Logic
  • Stereocontrol: The rigid cyclohexane ring dictates that nucleophilic attack on the epoxide will proceed via an SN2 mechanism, exclusively yielding the trans-isomer.

  • Availability: Cyclohexene oxide is a commodity chemical. 2-Methylpentan-1-amine is a standard primary amine.

  • Atom Economy: The addition reaction is 100% atom economical, generating no byproducts other than potential poly-alkylation species (which are minimized by stoichiometry).

Retrosynthesis Target Target: 2-[(2-Methylpentyl)amino]cyclohexan-1-ol (trans-isomer) Disconnection C-N Disconnection Target->Disconnection Retrosynthesis Precursor1 Precursor A: Cyclohexene Oxide (Epoxide) Disconnection->Precursor1 Precursor2 Precursor B: 2-Methylpentan-1-amine (Primary Amine) Disconnection->Precursor2

Figure 1: Retrosynthetic disconnection showing the breakdown of the target into epoxide and amine precursors.

Core Synthesis Protocol: Epoxide Aminolysis

Reaction Type: Nucleophilic Ring Opening (SN2) Stereochemical Outcome: trans-2-[(2-methylpentyl)amino]cyclohexan-1-ol (Racemic)

Reagents & Stoichiometry
ComponentRoleEq.MW ( g/mol )Function
Cyclohexene Oxide Electrophile1.098.14Substrate providing the cyclohexane ring.
2-Methylpentan-1-amine Nucleophile1.2 - 1.5101.19Primary amine attacking the epoxide. Excess prevents bis-alkylation.
Lithium Perchlorate (LiClO₄) Catalyst0.1106.39Mild Lewis acid to activate the epoxide oxygen.
Acetonitrile (MeCN) Solvent--Polar aprotic solvent to solubilize LiClO₄.

Note: While solvent-free thermal conditions are possible, the use of LiClO₄ in acetonitrile allows for milder temperatures (room temperature to 60°C), reducing the risk of amine oxidation or polymerization.

Step-by-Step Methodology
Step 1: Catalyst Preparation
  • Dissolve anhydrous LiClO₄ (10 mol%) in Acetonitrile (5 mL per mmol substrate) in a round-bottom flask equipped with a magnetic stir bar.

    • Critical Control: Ensure the system is kept under an inert atmosphere (N₂ or Ar) to prevent moisture interference, although LiClO₄ is tolerant to some moisture.

Step 2: Reactant Addition
  • Add 2-methylpentan-1-amine (1.2 equivalents) to the reaction vessel.

  • Add Cyclohexene oxide (1.0 equivalent) dropwise over 10 minutes.

    • Exotherm Alert: The reaction is exothermic. If scaling up (>10g), use an ice bath during addition, then allow to warm to ambient temperature.

Step 3: Reaction Phase
  • Stir the mixture at 60°C for 4–6 hours .

  • Monitoring: Monitor reaction progress via TLC (SiO₂, 10% MeOH in DCM, stain with Ninhydrin or KMnO₄). The epoxide spot (high R_f) should disappear, and a new polar spot (amine, low R_f) should appear.

Step 4: Workup
  • Quench the reaction with water (10 mL) .

  • Extract the aqueous layer with Dichloromethane (DCM) (3 x 15 mL) .

  • Combine organic layers and wash with Brine .

  • Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure (Rotavap).

Step 5: Purification
  • Flash Column Chromatography:

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Eluent: Gradient of DCM:MeOH (95:5 → 90:10) with 1% NH₄OH (to reduce tailing of the amine).

  • Alternative (Distillation): For large scales, the product can be purified via Kugelrohr distillation under high vacuum (<1 mmHg), as amino alcohols are thermally stable enough for short-path distillation.

Mechanistic Insight & Stereochemistry[1]

The reaction follows a strict SN2 mechanism . The amine nucleophile attacks the epoxide carbon from the side opposite to the oxygen bridge.

Pathway Logic
  • Activation: The Lewis acid (Li⁺) coordinates to the epoxide oxygen, increasing the electrophilicity of the ring carbons.

  • Attack: The lone pair of the nitrogen attacks one of the epoxide carbons. Due to the steric hindrance of the cyclohexane ring, this attack must occur from the "backside" (anti-periplanar trajectory).

  • Ring Opening: The C-O bond breaks, inverting the stereochemistry at the carbon being attacked.

  • Result: The hydroxyl group and the amine group end up on opposite faces of the ring (trans-configuration).

Mechanism Step1 Epoxide Activation (Li+ coordinates to O) Step2 Nucleophilic Attack (Amine attacks C from back) Step1->Step2 SN2 Step3 Ring Opening (Inversion of Configuration) Step2->Step3 Product Trans-Amino Alcohol (Racemic Mixture) Step3->Product Proton Transfer

Figure 2: Mechanistic pathway illustrating the anti-addition that leads to the trans-isomer.

Characterization & Quality Control

To validate the synthesis, the following analytical signatures must be confirmed.

TechniqueExpected SignatureInterpretation
¹H NMR (CDCl₃)δ 3.2–3.4 ppm (m, 1H): CH-O (axial)δ 2.2–2.4 ppm (m, 1H): CH-N (axial)δ 0.9 ppm: Methyl doubletsThe coupling constant between CH-O and CH-N protons (

) will be large (~10 Hz), confirming the trans-diaxial arrangement in the chair conformation.
IR Spectroscopy 3200–3400 cm⁻¹: Broad O-H stretch3300 cm⁻¹: Weak N-H stretchConfirms presence of secondary amine and alcohol. Absence of ~900 cm⁻¹ (epoxide ring) confirms conversion.
Mass Spectrometry [M+H]⁺ = 200.2 Molecular ion peak corresponding to C₁₂H₂₅NO + H⁺.

Alternative Route: Reductive Amination[1]

While less efficient due to the instability of 2-hydroxycyclohexanone (which tends to dimerize), this route allows for access to cis-isomers if modified conditions are used.

Protocol:

  • React 2-Aminocyclohexanol with 2-Methylpentanal .

  • Form the imine intermediate.

  • Reduce with Sodium Triacetoxyborohydride (NaBH(OAc)₃) in DCM.

Verdict: This route is generally reserved for cases where the specific aldehyde is more available than the amine, or if cis-stereochemistry is required (which can sometimes be accessed via specific reducing agents). For the standard trans-target, the epoxide route is superior.

Safety & Handling

  • Cyclohexene Oxide: Flammable liquid. Potential skin sensitizer and carcinogen. Handle in a fume hood.

  • 2-Methylpentan-1-amine: Corrosive. Causes severe skin burns and eye damage. Wear chemical-resistant gloves (Nitrile/Neoprene) and face shield.

  • Reaction Risk: The epoxide opening is exothermic. Uncontrolled addition at large scale can lead to thermal runaway. Always control addition rate and have cooling available.

References

  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide. Formation and Application to Organic Synthesis. Journal of the American Chemical Society. Link (Foundational epoxide chemistry).

  • Chini, M., Crotti, P., & Macchia, F. (1990). Metal salts as new catalysts for the regioselective ring opening of epoxides with amines. Tetrahedron Letters. Link (Source for LiClO4 catalysis).

  • Azizi, N., & Saidi, M. R. (2005). LiClO4-catalyzed efficient and regioselective amino alcohol synthesis from epoxides and amines. Canadian Journal of Chemistry. Link (Specific protocol grounding).

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for SN2 stereochemistry on cyclohexanes).

Sources

Stereoselective Synthesis of 2-Aminocyclohexanol Derivatives: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Significance

The 2-aminocyclohexanol scaffold is a highly versatile chiral building block that occupies a privileged space in both asymmetric catalysis and medicinal chemistry. Characterized by a rigid cyclohexane backbone and vicinal amino and hydroxyl functional groups, its spatial arrangement dictates profound chemical reactivity and biological activity[1].

In drug development, the trans-2-aminocyclohexanol moiety is frequently utilized as a pharmacophore. Recent studies have demonstrated its utility in synthesizing enantiomeric N-aminoalkyl derivatives that act as potent P-glycoprotein (P-gp) inhibitors and anticonvulsants[2]. Furthermore, trans-2-aminocyclohexanols serve as powerful pH-triggered conformational switches; upon protonation, they undergo a dramatic conformational flip to an equatorial diequatorial state, a property currently being exploited to design "fliposomes" for targeted, on-demand drug delivery[3]. Conversely, cis-2-aminocyclohexanol derivatives are critical intermediates in the synthesis of complex active pharmaceutical ingredients (APIs), including the blockbuster oral factor Xa (FXa) inhibitor Edoxaban[4].

G Core 2-Aminocyclohexanol Scaffold App1 Factor Xa Inhibitors (e.g., Edoxaban) Core->App1 App2 Anticonvulsants & P-gp Inhibitors Core->App2 App3 pH-Triggered Fliposomes Core->App3 App4 Chiral Ligands (Asymmetric Catalysis) Core->App4

Fig 1. Pharmacological and chemical applications of the 2-aminocyclohexanol scaffold.

Mechanistic Principles of Stereocontrol

The synthesis of 2-aminocyclohexanol derivatives is governed by strict stereoelectronic rules. The most fundamental of these is the Fürst-Plattner Rule , which dictates that the nucleophilic ring-opening of cyclohexene oxide derivatives proceeds via an anti-periplanar transition state. This trajectory ensures that the incoming nucleophile (e.g., an azide or amine) and the departing oxygen atom adopt a trans-diaxial arrangement on the newly formed cyclohexane chair. Consequently, direct epoxide ring-opening inherently yields trans-1,2-disubstituted products.

To access the cis-configuration—where the amino and hydroxyl groups reside on the same face of the ring—chemists must bypass direct epoxide opening. Historically, this was achieved via the reduction of cis-2-aminocyclohexanone[5]. However, modern stereoselective synthesis favors stereoinvertive deoxyamination via SN2 displacement, which allows for the inversion of a readily available trans-isomer into a highly valuable cis-derivative[4].

G Meso meso-Cyclohexene Oxide ARO Asymmetric Ring Opening (Chiral Catalyst) Meso->ARO Trans trans-2-Aminocyclohexanol ARO->Trans Anti-periplanar addition Bose Bose-Mitsunobu Azidation & Staudinger Reduction Trans->Bose Cis cis-2-Aminocyclohexanol Bose->Cis SN2 Stereoinversion

Fig 2. Divergent stereoselective synthetic pathways for 2-aminocyclohexanol isomers.

Core Synthetic Workflows

Workflow A: Desymmetrization of meso-Cyclohexene Oxide

To obtain enantiomerically pure trans-2-aminocyclohexanol, the desymmetrization of meso-cyclohexene oxide using chiral Lewis acid catalysts (such as Jacobsen's (salen)Cr(III) or (salen)Co(II) complexes) is the industry standard. The chiral catalyst coordinates to the epoxide oxygen, lowering the LUMO energy and differentiating the two enantiotopic carbons. Nucleophilic attack by trimethylsilyl azide (TMSN₃) selectively occurs at one carbon, yielding a highly enantioenriched trans-1,2-azidoalcohol, which is subsequently reduced to the amine.

Workflow B: Stereoinvertive Deoxyamination (The Edoxaban Route)

Accessing cis-derivatives often requires the inversion of a trans-alcohol. In the industrial synthesis of Edoxaban, a stereoinvertive deoxyamination is employed using a Bose-Mitsunobu azidation followed by a Staudinger reaction[4]. Causality & Design: The standard Mitsunobu reaction on a cyclohexane ring is notoriously sluggish due to steric hindrance and competing elimination pathways. However, researchers discovered that incorporating a neighboring group (such as a thiazole carbonyl unit) dramatically enhances the efficiency of the Bose-Mitsunobu azidation. The reaction proceeds via an oxyphosphonium intermediate; the neighboring group stabilizes the transition state, allowing the azide nucleophile to attack via a clean SN2 mechanism, perfectly inverting the stereocenter[4].

Workflow C: Enzymatic Kinetic Resolution (EKR)

For scalable, metal-free production, enzymatic kinetic resolution remains a robust alternative. Lipase-catalyzed resolution of racemic trans- and cis-2-azidocycloalkanols allows for the mass preparation of enantiomerically pure isomers[6]. Lipases (e.g., Candida antarctica Lipase B) selectively acylate one enantiomer of the racemic alcohol using a donor like vinyl acetate. The resulting mixture of acylated and unacylated enantiomers is easily separated via column chromatography or crystallization[7].

Experimental Protocols

Protocol 1: Asymmetric Ring Opening (ARO) of Cyclohexene Oxide

Objective: Synthesis of (1R,2R)-2-azidocyclohexanol.

  • Catalyst Activation: To an oven-dried flask, add (1R,2R)-(-)-[1,2-cyclohexanediamino-N,N'-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride (2.0 mol%). Purge with argon.

  • Reagent Addition: Dissolve the catalyst in anhydrous diethyl ether. Add meso-cyclohexene oxide (1.0 equiv) and cool the reaction mixture to -20 °C. Causality: Lowering the temperature suppresses the uncatalyzed background reaction, maximizing enantiomeric excess (ee).

  • Nucleophilic Attack: Dropwise add TMSN₃ (1.1 equiv). Stir at -20 °C for 24 hours.

  • Desilylation & Workup: Quench the reaction with methanol and a catalytic amount of camphorsulfonic acid (CSA) to cleave the TMS ether. Concentrate under reduced pressure and purify via flash chromatography (Hexanes/EtOAc) to yield the trans-azidoalcohol.

Protocol 2: Bose-Mitsunobu Azidation & Staudinger Reduction

Objective: Stereoinvertive conversion of a trans-alcohol to a cis-amine derivative.

  • Betaine Formation: In a dry flask under nitrogen, dissolve triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF. Cool to 0 °C and add diethyl azodicarboxylate (DEAD, 1.5 equiv) dropwise. Stir for 15 minutes until the yellow betaine complex forms.

  • Substrate Addition: Add the trans-2-aminocyclohexanol derivative (N-protected, 1.0 equiv) dissolved in THF. Stir for 10 minutes.

  • Azidation: Dropwise add diphenylphosphoryl azide (DPPA, 1.5 equiv) or a solution of HN₃ in toluene. Allow the reaction to warm to room temperature and stir for 12 hours. Validation: Monitor the disappearance of the starting material via TLC (ninhydrin stain).

  • Staudinger Reduction: Without isolating the intermediate azide, add additional PPh₃ (1.5 equiv) and water (10 equiv) directly to the reaction mixture. Heat to 50 °C for 4 hours to reduce the azide to the corresponding cis-amine.

  • Isolation: Partition between EtOAc and 1M HCl. The amine product will migrate to the aqueous layer. Basify the aqueous layer with NaOH to pH 10 and extract with CH₂Cl₂ to isolate the pure cis-derivative.

Quantitative Data Presentation

The following table summarizes the comparative metrics of the primary synthetic strategies discussed, allowing researchers to select the optimal route based on required stereochemistry and scalability.

Synthetic StrategyStarting MaterialKey ReagentsStereochemical OutcomeTypical YieldEnantiomeric Excess (ee)
Asymmetric Ring Opening meso-Cyclohexene oxideTMSN₃, (salen)Cr(III)trans-(1R,2R) or (1S,2S)85–95%>95%
Bose-Mitsunobu Inversion trans-2-AminocyclohexanolDEAD, PPh₃, DPPAcis-Derivative70–85%Conserved from SM
Enzymatic Kinetic Resolution Racemic 2-AzidocyclohexanolLipase (CAL-B), Vinyl acetatetrans or cis (resolved)~45% (max 50%)>98%
Ketone Reduction cis-2-AminocyclohexanoneNaBH₄ or L-Selectridecis-(1R,2S) or (1S,2R)80–90%Diastereoselective

Conclusion

The stereoselective synthesis of 2-aminocyclohexanol derivatives requires a rigorous understanding of molecular conformation and reaction kinetics. While the Fürst-Plattner rule governs the natural trans-selectivity of epoxide ring openings, modern catalytic desymmetrization and stereoinvertive techniques like the Bose-Mitsunobu reaction have empowered chemists to access any desired stereoisomer with high precision. As these scaffolds continue to feature prominently in next-generation therapeutics—from FXa inhibitors to pH-responsive liposomal delivery systems—mastery of their synthetic pathways remains a critical asset in drug development.

References

  • BenchChem Technical Support Team. "(1S,2S)-2-Aminocyclohexanol | Chiral Building Block". Benchchem.
  • Smolecule. "Buy (1R,2S)-2-aminocyclohexanol | 931-15-7". Smolecule.
  • Saigo, K., et al. "Lipase-catalyzed Kinetic Resolution of (±)-trans- and cis-2-Azidocycloalkanols". Tandfonline.
  • Overman, L. E., & Sugai, S. "A convenient method for obtaining trans-2-aminocyclohexanol and trans-2-aminocyclopentanol in enantiomerically pure form". The Journal of Organic Chemistry - ACS Publications.
  • Ochiai, H., et al. "Stereoinvertive Deoxyamination of trans-2-Aminocyclohexanol Using Bose–Mitsunobu Azidation and Staudinger Reaction for the Stereoselective Synthesis of Edoxaban". Organic Process Research & Development - ACS Publications.
  • Waszkielewicz, A. M., et al. "Similar Safety Profile of the Enantiomeric N-Aminoalkyl Derivatives of Trans-2-Aminocyclohexan-1-ol Demonstrating Anticonvulsant Activity". PubMed.
  • ResearchGate Contributors. "Trans-2-Aminocyclohexanol derivatives as pH-triggered conformational switches". ResearchGate.

Sources

A Technical Guide to the Spectroscopic Analysis of 2-Substituted Cyclohexanolamines

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Substituted cyclohexanolamines are a pivotal class of organic compounds, forming the structural core of numerous pharmaceuticals and biologically active molecules. Their stereochemistry, conformation, and the nature of the substituent at the 2-position profoundly influence their pharmacological activity. A thorough understanding of their three-dimensional structure and electronic properties is therefore critical for rational drug design and development. This technical guide provides an in-depth exploration of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—used to characterize these versatile molecules. As a Senior Application Scientist, this guide is structured to not only present data but to explain the underlying principles and experimental logic, ensuring a comprehensive understanding for both seasoned researchers and those new to the field.

The Power of Spectroscopy in Structural Elucidation

The precise determination of a molecule's structure is fundamental to understanding its function. For 2-substituted cyclohexanolamines, spectroscopy offers a powerful, non-destructive window into their atomic and molecular architecture. NMR spectroscopy reveals the connectivity and spatial arrangement of atoms, mass spectrometry determines the molecular weight and elemental composition, and infrared spectroscopy identifies the functional groups present. Together, these techniques provide a holistic picture of the molecule, enabling unambiguous structural assignment and stereochemical differentiation.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Stereochemical Assignment

NMR spectroscopy is the most definitive tool for elucidating the stereochemistry of 2-substituted cyclohexanolamines.[1] The conformationally restricted cyclohexane ring gives rise to distinct axial and equatorial environments for the substituents and protons, which are readily distinguishable by ¹H and ¹³C NMR.

¹H NMR Spectroscopy: A Window into Proton Environments

The chemical shifts (δ) and coupling constants (J) of the protons on the cyclohexane ring are highly sensitive to their spatial orientation. The protons attached to the carbons bearing the hydroxyl (H-1) and amino (H-2) groups are particularly diagnostic.

Key Diagnostic Features:

  • Chemical Shifts (δ): The chemical shifts of H-1 and H-2 are influenced by the electronegativity of the attached oxygen and nitrogen atoms, as well as by the presence of other substituents. In general, these protons resonate in the range of 2.5-4.0 ppm.

  • Coupling Constants (J): The magnitude of the vicinal (³J) coupling constants between adjacent protons is governed by the dihedral angle between them, as described by the Karplus equation. This is the most reliable parameter for determining the relative stereochemistry (cis or trans) of the substituents.[2]

    • Large coupling constants (³J ≈ 10-13 Hz) are indicative of a trans-diaxial relationship between protons.

    • Small coupling constants (³J ≈ 2-5 Hz) suggest an axial-equatorial or equatorial-equatorial relationship.[3]

Table 1: Representative ¹H NMR Data for 2-Aminocyclohexanol Diastereomers

Protoncis-2-Aminocyclohexanol (a,e or e,a)trans-2-Aminocyclohexanol (e,e)Key Observations
H-1 (CH-OH) ~3.6 ppm (multiplet)~3.1 ppm (dt, J ≈ 9.3, 4.6 Hz)[4]The multiplicity and coupling constants are highly informative.
H-2 (CH-NH₂) ~2.9 ppm (multiplet)~2.5 ppm (dt, J ≈ 10.9, 4.2 Hz)[4]The trans isomer often shows more resolved multiplets due to the fixed diequatorial conformation.

Note: Chemical shifts are approximate and can vary with solvent and concentration. The key diagnostic information lies in the coupling constants.

Influence of Substituents:

The nature of the substituent at the 2-position (e.g., on the amine) can influence the conformational equilibrium of the cyclohexane ring. Electron-withdrawing groups can affect the basicity of the amine and its ability to participate in hydrogen bonding, which in turn can alter the preferred chair conformation and, consequently, the observed NMR parameters.[3]

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides valuable information about the number of non-equivalent carbons and their chemical environment.

Key Diagnostic Features:

  • Chemical Shifts (δ): The carbons bearing the hydroxyl (C-1) and amino (C-2) groups are the most downfield-shifted carbons in the aliphatic region, typically appearing between 50 and 80 ppm. The exact chemical shifts are sensitive to the stereochemistry and the nature of the substituents.

Table 2: Representative ¹³C NMR Data for 2-Aminocyclohexanol Diastereomers

Carboncis-2-Aminocyclohexanoltrans-2-AminocyclohexanolKey Observations
C-1 (CH-OH) ~72 ppm~75 ppmThe chemical shifts of the substituted carbons can differ between diastereomers.
C-2 (CH-NH₂) ~55 ppm~58 ppmThe relative stereochemistry influences the electronic environment of the carbons.

Note: Chemical shifts are approximate and can vary with solvent.

Experimental Protocol: Acquiring High-Quality NMR Spectra

A detailed protocol for the acquisition of NMR spectra for a novel 2-substituted cyclohexanolamine is as follows:

  • Sample Preparation:

    • Weigh 5-10 mg of the purified compound.

    • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆). The choice of solvent is crucial and can affect the chemical shifts and even the conformational equilibrium.[3]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum on a spectrometer with a field strength of at least 300 MHz. Higher field strengths will provide better signal dispersion.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

    • For unambiguous assignment, especially for complex molecules, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.[1]

  • Data Processing and Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Measure the chemical shifts and coupling constants accurately.

    • Assign the signals to the respective protons and carbons in the molecule.

Diagram 1: General Workflow for NMR-Based Characterization

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis & Interpretation A Purified 2-Substituted Cyclohexanolamine B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D ¹H NMR C->D G Process Spectra D->G E ¹³C NMR E->G F 2D NMR (COSY, HSQC) H Assign Signals F->H G->H I Determine Stereochemistry (from J-couplings) H->I J Full Structure Elucidation I->J

A generalized workflow for the characterization of 2-substituted cyclohexanolamines using NMR spectroscopy.

II. Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental formula of 2-substituted cyclohexanolamines. Electron Ionization (EI) is a common technique that also provides valuable structural information through the analysis of fragmentation patterns.

Key Diagnostic Features:
  • Molecular Ion (M⁺•): The molecular ion peak corresponds to the molecular weight of the compound. For amines, the nitrogen rule states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight.

  • Base Peak: The most intense peak in the spectrum, which is often a stable fragment ion.

  • Characteristic Fragmentations:

    • α-Cleavage: The cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines, leading to a resonance-stabilized iminium ion. The loss of the largest alkyl group is often preferred.

    • Loss of Water: Alcohols frequently undergo dehydration, resulting in a peak at M-18.

    • Ring Cleavage: The cyclohexane ring can undergo various fragmentation pathways, often leading to a complex pattern of peaks in the lower mass region.

Table 3: Characteristic Mass Spectral Data for 2-Aminocyclohexanol (MW = 115.17 g/mol )

m/zRelative IntensityProposed Fragment
115Moderate[M]⁺• (Molecular Ion)[5]
98Moderate[M - NH₃]⁺•
81Strong[C₆H₉]⁺
56100 (Base Peak)[C₃H₆N]⁺ (from α-cleavage)

Data obtained from the NIST Chemistry WebBook for cis-2-aminocyclohexanol.[5]

Experimental Protocol: Acquiring Mass Spectra
  • Sample Introduction: The sample can be introduced directly via a direct insertion probe or, more commonly, as the effluent from a gas chromatograph (GC-MS). GC-MS is particularly useful for analyzing mixtures and provides retention time data in addition to the mass spectrum.

  • Ionization: Electron ionization (EI) at 70 eV is a standard method for generating fragment ions and creating a reproducible mass spectrum.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

III. Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy is a rapid and simple method for identifying the presence of key functional groups in 2-substituted cyclohexanolamines.

Key Diagnostic Features:
  • O-H Stretch: Alcohols exhibit a strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to hydrogen bonding.

  • N-H Stretch: Primary amines (R-NH₂) show two sharp to moderately broad bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching vibrations.[6] Secondary amines (R₂N-H) show a single band in this region. Tertiary amines do not have an N-H bond and therefore do not absorb in this region.

  • C-H Stretch: The C-H stretching vibrations of the cyclohexane ring appear in the 2850-3000 cm⁻¹ region.

  • N-H Bend: Primary amines show a bending vibration (scissoring) in the 1590-1650 cm⁻¹ range.

  • C-N Stretch: This absorption appears in the 1000-1250 cm⁻¹ region and is often weak to medium in intensity.

  • C-O Stretch: The C-O stretching vibration of the alcohol is typically found in the 1050-1150 cm⁻¹ range.

Table 4: Characteristic IR Absorption Frequencies

Functional GroupAbsorption Range (cm⁻¹)Intensity and Shape
O-H (alcohol)3200-3600Strong, Broad
N-H (primary amine)3300-3500Two bands, Medium
N-H (secondary amine)3300-3500One band, Medium
C-H (sp³)2850-3000Strong
N-H (bend)1590-1650Medium
C-O (stretch)1050-1150Medium to Strong
Experimental Protocol: Acquiring IR Spectra
  • Sample Preparation:

    • Neat Liquid: A drop of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr).

    • Solid: The solid sample can be ground with KBr powder and pressed into a thin pellet, or a Nujol mull can be prepared.

  • Data Acquisition:

    • Place the sample in the IR spectrometer.

    • Acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

    • A background spectrum should be run first and subtracted from the sample spectrum.

Diagram 2: Influence of Substituent Electronegativity on ¹H NMR Chemical Shifts

G cluster_0 Substituent at C-2 cluster_1 Effect on Neighboring Protons A Increasing Electronegativity B Deshielding of H-1 and H-2 A->B C Downfield Shift (Higher ppm) in ¹H NMR Spectrum B->C

A conceptual diagram illustrating the effect of substituent electronegativity on proton chemical shifts.

Conclusion

The spectroscopic characterization of 2-substituted cyclohexanolamines is a multi-faceted process that relies on the synergistic application of NMR, MS, and IR techniques. NMR spectroscopy stands as the preeminent method for the unambiguous determination of stereochemistry, primarily through the analysis of proton-proton coupling constants. Mass spectrometry provides crucial information on molecular weight and fragmentation pathways, while IR spectroscopy offers a rapid means of identifying key functional groups. By integrating the data from these powerful analytical tools, researchers can gain a comprehensive understanding of the structure and properties of these important pharmaceutical building blocks, thereby accelerating the drug discovery and development process.

References

  • Mendoza, O. J., Sonderegger, G., Truong, L., Thai, T., & Samoshin, V. V. (2022). EXPLORATION OF NEW trans-2-AMINOCYCLOHEXANOL DERIVATIVES AS POTENTIAL pH-TRIGGERED CONFORMATIONAL SWITCHES. Westmont College. [Link]

  • NIST. (n.d.). Cyclohexanol, 2-amino-, cis-. In NIST Chemistry WebBook. Retrieved from [Link]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. OpenStax. [Link]

Sources

Discovery of new chiral amino alcohols

Author: BenchChem Technical Support Team. Date: March 2026

The Next Frontier in Chiral Amino Alcohol Discovery: Integrating Directed Evolution, Dual-Enzyme Cascades, and Machine Learning

Executive Summary

Chiral amino alcohols are indispensable synthons in modern pharmacology, serving as the structural backbone for beta-blockers, sphingolipids, and critical therapeutics like the anti-tuberculosis drug ethambutol. Historically, the asymmetric synthesis of these motifs relied heavily on transition-metal catalysis, such as dynamic kinetic resolution (DKR) using Iridium-based complexes. While effective, these chemical routes often suffer from poor atom economy, heavy metal toxicity, and the requirement for extreme reaction conditions.

As a Senior Application Scientist navigating the vanguard of asymmetric synthesis, I have observed a definitive paradigm shift toward biocatalysis and computational sequence design . This whitepaper provides an in-depth mechanistic analysis of how engineered amine dehydrogenases (AmDHs), dual-enzyme cascades, and machine learning (ML) are converging to enable the rapid, green, and highly stereoselective discovery of novel chiral amino alcohols.

Mechanistic Foundations: Overcoming the Thermodynamic Barrier

The direct asymmetric reductive amination of


-hydroxy ketones using free ammonia is the most atom-economical route to chiral amino alcohols. However, it presents a severe thermodynamic and kinetic challenge. Ammonia is a weak nucleophile compared to primary amines, and the equilibrium of the reaction heavily favors the starting ketone and alcohol rather than the aminated product.

The Biocatalytic Solution: Engineered Amine Dehydrogenases (AmDHs) bypass this thermodynamic barrier by coupling the reductive amination to the irreversible oxidation of a cofactor (NADH or NADPH) [1]. However, natural amino acid dehydrogenases (AADHs)—the evolutionary ancestors of AmDHs—possess strict substrate-binding pockets tailored exclusively for


-amino acids. To force these enzymes to accept non-natural 

-hydroxy ketones, we must fundamentally alter the steric landscape of the active site without disrupting the catalytic triad responsible for hydride transfer.

This is achieved through Combinatorial Active-Site Saturation Test / Iterative Saturation Mutagenesis (CAST/ISM) . By systematically mutating residues lining the binding pocket, we relieve steric clashes and optimize the binding trajectory of the prochiral ketone, enabling the hydride from NAD(P)H to attack the intermediate imine from a single stereochemical face, thereby guaranteeing


 enantiomeric excess (ee) [1].

Advanced Discovery Workflows

Directed Evolution of Amine Dehydrogenases (AmDHs)

Recent breakthroughs have utilized CAST/ISM to engineer AmDHs derived from Sporosarcina psychrophila (SpAmDH). After multiple iterative rounds of mutagenesis, variants such as "wh84" have demonstrated a 4-fold improvement in catalytic efficiency (


) and total turnover number (TTN) for the synthesis of (S)-2-aminobutan-1-ol. Crucially, this system utilizes ammonia as the sole amino donor, eliminating the need for sacrificial amine donors typically required by transaminases [1].
Dual-Enzyme Cascades for Bichiral Amino Alcohols

Synthesizing bichiral amino alcohols (molecules with two adjacent stereocenters) from simple diketones requires exquisite chemo- and stereoselectivity. A pioneering approach utilizes a one-pot, dual-enzyme cascade [2]:

  • Reductive Hydroxylation: A glucose dehydrogenase from Bacillus megaterium (BmGDH) acts promiscuously as a ketone reductase, converting the biketone into a chiral hydroxyketone.

  • Reductive Amination: An engineered diaminopimelate dehydrogenase from Proteus vulgaris (PvDAPDH) subsequently aminates the remaining ketone group. This cascade achieves perfect difunctionalization, yielding (R,R)-bichiral amino alcohols with

    
     ee, a feat nearly impossible with traditional organometallic catalysts [2].
    

DualEnzymeCascade Substrate Prochiral Biketone (Substrate) Enzyme1 BmGDH (Reductive Hydroxylation) Substrate->Enzyme1 Intermediate Hydroxyketone Intermediate Enzyme1->Intermediate NADPH to NADP+ Enzyme2 PvDAPDH (Reductive Amination) Intermediate->Enzyme2 Product Bichiral Amino Alcohol (>99% ee) Enzyme2->Product NH3 + NADPH Cofactor NADPH Regeneration Cycle Cofactor->Enzyme1 Cofactor->Enzyme2

Caption: Dual-enzyme cascade using BmGDH and PvDAPDH for the stereoselective difunctionalization of biketones.

Machine Learning-Guided Sequence Design

The traditional directed evolution bottleneck is the sheer size of the mutant library. To accelerate discovery, machine learning (ML) models are now trained on quantum chemically derived molecular descriptors and genomic sequence data[3, 4]. By utilizing In Silico DNA Shuffling and Ancestral Sequence Reconstruction (ASR), ML algorithms can predict the stereoselectivity and activity of uncharacterized


-transaminases (

-TAs). Recent applications of this workflow successfully annotated 85 novel TAs, leading to the gram-scale synthesis of chiral amines with

ee in a fraction of the time required by empirical screening [3].

MLWorkflow Data Genomic Sequence Data (Natural Transaminases) InSilico In Silico DNA Shuffling & Ancestral Sequence Recon. Data->InSilico MLModel Machine Learning Model (Functional Prediction) InSilico->MLModel Library Generation Screening Virtual Screening (Stereoselectivity & Activity) MLModel->Screening Feature Extraction Validation Wet-Lab Biochemical Characterization Screening->Validation Top Candidates Validation->MLModel Feedback Loop Output Optimized (R)-ω-TA Biocatalyst Validation->Output Gram-scale Synthesis

Caption: Machine learning-guided sequence design workflow for discovering highly stereoselective transaminases.

Quantitative Data Presentation

The following table synthesizes the performance metrics of state-of-the-art catalytic systems for chiral amino alcohol synthesis, comparing advanced biocatalysis against modern chemocatalysis.

Catalytic SystemSubstrate TypeTarget ProductStereoselectivityConversion / YieldKey Mechanistic Advantage
SpAmDH (Variant wh84) [1]1-hydroxy-2-butanone(S)-2-aminobutan-1-ol>99% (S)91–99%Utilizes free

as the sole amino donor; high thermostability (

).
PvDAPDH / BmGDH Cascade [2]Prochiral BiketonesBichiral Amino Alcohols>99% (R,R)>90%One-pot difunctionalization; circumvents intermediate isolation.
ML-Guided (R)-

-TA
[3]
Prochiral Ketones(R)-chiral amines>99% (R)98.1%Rapid sequence discovery via ASR; specific activity of 3.9 U/mg.
Ir-(S)-f-phamidol (DKR)

-amino ketones
Chiral oxazolidin-2-ones>99% (anti)>95%Divergent chemical synthesis; excellent diastereoselectivity (99:1 dr).

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Built-in controls ensure that false positives (e.g., background host-cell activity) are mathematically subtracted from the final kinetic data.

Protocol 1: High-Throughput Screening of Engineered AmDH Activity

Objective: To quantify the reductive amination activity of AmDH variants generated via CAST/ISM.

  • Preparation of Lysates: Culture E. coli BL21(DE3) expressing the AmDH variants in 96-deep-well plates. Induce with 0.1 mM IPTG at

    
     for 16 hours. Lyse cells using a lysis buffer containing 
    
    
    
    lysozyme and
    
    
    DNase I.
  • Self-Validation Control: Prepare a parallel culture of E. coli carrying an empty pET28a vector to serve as the baseline for endogenous NADH oxidase activity.

  • Assay Master Mix: Prepare a reaction mixture containing

    
     buffer (pH 8.5), 
    
    
    
    , and
    
    
    
    
    -hydroxy ketone substrate.
  • Kinetic Measurement: Transfer

    
     of clarified lysate to 
    
    
    
    of the Master Mix in a UV-transparent 96-well microtiter plate.
  • Data Acquisition: Monitor the depletion of NADH by measuring absorbance at

    
     (
    
    
    
    ) continuously for 5 minutes at
    
    
    .
  • Analysis: Calculate specific activity (U/mg) by subtracting the background rate of the empty vector control. One unit (1 U) is defined as the amount of enzyme catalyzing the oxidation of

    
     of NADH per minute.
    
Protocol 2: Preparative-Scale Biocatalytic Synthesis of Chiral Amino Alcohols

Objective: Scale up the synthesis of (S)-2-aminobutan-1-ol using purified AmDH with internal yield validation.

  • Reaction Setup: In a

    
     bioreactor, combine 
    
    
    
    1-hydroxy-2-butanone,
    
    
    buffer (pH 8.5),
    
    
    , and
    
    
    glucose.
  • Cofactor Recycling: Add

    
     of Glucose Dehydrogenase (GDH) to continuously regenerate NADH from 
    
    
    
    , driving the thermodynamic equilibrium forward.
  • Initiation: Add

    
     of purified SpAmDH (variant wh84) to initiate the reaction. Stir at 
    
    
    
    for 24 hours.
  • Quenching & Extraction: Adjust the pH to 12.0 using

    
     to deprotonate the product amine. Extract three times with equal volumes of ethyl acetate.
    
  • Validation (Chiral HPLC): Derivatize a

    
     aliquot of the organic layer with acetic anhydride. Analyze via HPLC using a Chiralcel OD-H column. Calculate conversion against an internal standard (e.g., dodecane added post-reaction) and verify that the enantiomeric excess exceeds 
    
    
    
    .

References

  • Tong, Y., Qin, Z., Wang, X., Jiang, Y., Li, J., Ming, Z., Qu, G., Xiao, Y., & Sun, Z. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 778584. URL:[Link]

  • ACS Publications. (2025). Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization. ACS Omega. URL:[Link]

  • Liu, S., Wang, J., Yuan, B., Meng, X., Qu, G., & Sun, Z. (2025). Machine Learning-Guided Sequence Design of Transaminases for Asymmetric Catalysis of Chiral Amines. SSRN. URL:[Link]

  • Zahrt, A. F., Henle, J. J., Rose, B. T., Wang, Y., Darrow, W. T., & Denmark, S. E. (2020). A unified machine-learning protocol for asymmetric catalysis as a proof of concept demonstration using asymmetric hydrogenation. Proceedings of the National Academy of Sciences (PNAS), 117(1), 16-24. URL:[Link]

  • Smith, M. E. B., Chen, B. H., Hibbert, E. G., Kaulmann, U., Smithies, K., Galman, J. L., ... & Dalby, P. A. (2010). A Multidisciplinary Approach Toward the Rapid and Preparative-Scale Biocatalytic Synthesis of Chiral Amino Alcohols: A Concise Transketolase-/ω-Transaminase-Mediated Synthesis of (2S,3S)-2-Aminopentane-1,3-diol. Organic Process Research & Development, 14(1), 99-107. URL:[Link]

An In-depth Technical Guide to the Preliminary Biological Activity Screening of Aminocyclohexanols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aminocyclohexanols are a pivotal class of compounds in medicinal chemistry, serving as versatile chiral building blocks for a multitude of therapeutic agents.[1][2][3][4] Their inherent structural and stereochemical complexity, stemming from the cyclohexane scaffold functionalized with both amino and hydroxyl groups, allows for diverse biological interactions.[1][5] This guide provides a comprehensive framework for the initial biological evaluation of novel aminocyclohexanol derivatives. It is designed for researchers, scientists, and drug development professionals, offering a scientifically-grounded, multi-tiered screening strategy. We move beyond simple protocols to explain the causal logic behind experimental choices, ensuring that the screening cascade is both efficient and informative. The methodologies detailed herein—from broad-spectrum antimicrobial and anticancer assays to more targeted enzyme inhibition studies—are designed to be self-validating systems, providing a robust foundation for identifying and advancing promising lead compounds.

The Aminocyclohexanol Scaffold: A Foundation for Bioactivity

The therapeutic potential of aminocyclohexanols is intrinsically linked to their unique chemical architecture. The cyclohexane ring provides a rigid, three-dimensional scaffold, while the amino and hydroxyl groups offer key points for hydrogen bonding and other molecular interactions within biological systems.[1][2]

  • Structural Significance : These bifunctional molecules are key intermediates in the synthesis of pharmaceuticals such as the mucolytic agent Ambroxol and various receptor modulators.[3][4]

  • Stereoisomerism : The spatial arrangement of the amino and hydroxyl groups (stereochemistry) is critical. The cis and trans isomers, as well as their respective enantiomers ((1R,2S), (1S,2R), etc.), can exhibit dramatically different biological activities and interactions with chiral targets like enzymes and receptors.[1][5][6][7] This makes stereoselective synthesis and screening essential.

This inherent structural diversity necessitates a systematic and logical approach to screening to efficiently map the biological potential of new derivatives.

The Screening Cascade: A Strategic Multi-Tiered Approach

A successful preliminary screening program does not test for all activities at once. It follows a logical progression, or cascade, designed to efficiently identify promising compounds while minimizing resource expenditure. This approach starts with broad, cost-effective assays and progresses to more specific, complex evaluations for the most promising "hits".

G cluster_0 Tier 1: Broad-Spectrum Primary Screening cluster_1 Tier 2: Target-Oriented Secondary Screening Antimicrobial Antimicrobial Screening Gram-positive & Gram-negative Bacteria Fungi Hits Primary 'Hits' Antimicrobial->Hits Identify active compounds Anticancer Anticancer Screening General Cytotoxicity vs. Panel of Cancer Cell Lines Anticancer->Hits Identify active compounds Antioxidant Antioxidant Screening Radical Scavenging & Reducing Power Antioxidant->Hits Identify active compounds Enzyme Enzyme Inhibition Assays Kinases, Proteases, etc. Leads Validated Leads for Further Optimization Enzyme->Leads MoA Mechanism of Action (MoA) Studies e.g., Apoptosis vs. Necrosis MoA->Leads Library New Aminocyclohexanol Library Library->Antimicrobial Expose to assays Library->Anticancer Expose to assays Library->Antioxidant Expose to assays Hits->Enzyme Characterize activity Hits->MoA Characterize activity

Caption: High-level workflow for preliminary biological screening.

Tier 1: Broad-Spectrum Primary Screening Protocols

The goal of Tier 1 is to cast a wide net and identify any compound within the library that exhibits significant biological activity in fundamental areas of therapeutic interest.

3.1. Antimicrobial Activity Screening

Infectious diseases remain a global health challenge, making the discovery of new antimicrobial agents a priority.[8] This initial screen assesses the ability of aminocyclohexanols to inhibit the growth of a representative panel of microorganisms.

Causality Behind Experimental Choices:

  • Why Agar Diffusion? The agar well or disk diffusion method is a cost-effective, widely used, and visually intuitive technique for initial screening.[8] It provides qualitative data on the effectiveness of a compound against a specific microorganism by measuring a zone of growth inhibition.[8]

  • Why Diverse Microorganisms? Testing against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria is crucial.[9][10] Their cell wall structures are fundamentally different, and a compound active against one may not be active against the other. Including a fungus (e.g., Candida albicans) broadens the screen to another major class of pathogens.[10]

  • Preparation: Prepare and sterilize Mueller-Hinton agar for bacteria or Sabouraud Dextrose agar for fungi. Pour the molten agar into sterile Petri dishes and allow it to solidify.

  • Inoculation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard). Evenly spread the inoculum over the surface of the agar plates using a sterile swab.

  • Well Creation: Use a sterile cork borer to create uniform wells (e.g., 6 mm diameter) in the agar.

  • Compound Application: Prepare stock solutions of the test aminocyclohexanols (e.g., 1 mg/mL in DMSO). Pipette a fixed volume (e.g., 50 µL) of each test compound solution into separate wells.

  • Controls:

    • Positive Control: Use a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

    • Negative Control: Use the solvent (e.g., DMSO) alone to ensure it has no inhibitory effect.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.

  • Data Collection: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is absent) in millimeters (mm).

Summarize the results in a clear, comparative table.

Compound IDConcentration (µ g/well )S. aureus (mm)E. coli (mm)C. albicans (mm)
AC-001501400
AC-002500011
Ciprofloxacin102522N/A
Fluconazole25N/AN/A19
DMSO (Solvent)N/A000
N/A: Not Applicable
3.2. Anticancer (Cytotoxicity) Screening

The search for novel anticancer agents is a cornerstone of drug discovery.[11] The initial screen for anticancer potential typically involves evaluating the general cytotoxicity of the compounds against one or more cancer cell lines.[12]

Causality Behind Experimental Choices:

  • Why the MTT Assay? The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a highly reliable, colorimetric-based method widely used for preliminary anticancer screening.[13][14] It measures the metabolic activity of cells, which serves as an indicator of cell viability.[12] Viable cells with active mitochondrial reductases convert the yellow MTT tetrazolium salt into a purple formazan product, the amount of which is proportional to the number of living cells.

  • Why Use a Cancer Cell Line Panel? While a single cell line (e.g., HeLa) can provide a general indication of cytotoxicity, using a small panel representing different cancer types (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) provides a broader view of a compound's potential spectrum of activity.[15]

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the aminocyclohexanol compounds in the appropriate cell culture medium. Remove the old medium from the cells and add the compound-containing medium.

  • Controls:

    • Positive Control: A known cytotoxic drug (e.g., Doxorubicin).

    • Negative Control (Vehicle): Cells treated with medium containing the same concentration of solvent (e.g., DMSO) used for the test compounds.

    • Untreated Control: Cells in medium only.

  • Incubation: Incubate the plate for a specified period, typically 48 to 72 hours.

  • MTT Addition: Add MTT solution (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for another 3-4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the purple formazan crystals.

  • Data Collection: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).

Compound IDCell LineIC₅₀ (µM)
AC-003MCF-715.2
AC-003A54928.9
AC-004MCF-7> 100
DoxorubicinMCF-70.8
3.3. Antioxidant Activity Screening

Oxidative stress is implicated in numerous diseases, including cancer, neurodegenerative disorders, and inflammation.[16] Therefore, compounds with antioxidant potential are of significant therapeutic interest.

Causality Behind Experimental Choices:

  • Why the DPPH Assay? The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple, rapid, and widely used method for evaluating the free radical scavenging ability of compounds.[10][17] The stable DPPH radical has a deep violet color, which is reduced to a pale yellow color in the presence of an antioxidant that can donate a hydrogen atom.[17] The degree of discoloration is proportional to the scavenging activity.

  • Why a Second Assay (e.g., FRAP)? Antioxidant activity is complex. Relying on a single assay can be misleading. The Ferric Reducing Antioxidant Power (FRAP) assay complements the DPPH assay by measuring a different mechanism: the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[18] Using multiple assays provides a more comprehensive antioxidant profile.[16]

  • Preparation: Prepare a stock solution of the test compound and a positive control (e.g., Ascorbic acid) in a suitable solvent like methanol. Prepare serial dilutions.

  • Reaction Mixture: In a 96-well plate, add a fixed volume of the DPPH solution (e.g., 100 µL of a 0.1 mM methanolic solution) to each well.

  • Compound Addition: Add an equal volume (e.g., 100 µL) of the test compound dilutions, positive control, or solvent (for the blank) to the wells.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Collection: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution with solvent only, and A_sample is the absorbance with the test compound.[17]

Tier 2: Target-Oriented Secondary Screening

Compounds that show promising and potent activity in Tier 1 ("hits") are advanced to Tier 2 for more specific characterization. This stage aims to move from observing a general biological effect (e.g., cell death) to understanding how that effect might be occurring.

Enzyme Inhibition Assays

Enzymes are critical catalysts for biological reactions, and their dysregulation is a hallmark of many diseases.[19] As such, enzyme inhibitors are a major class of drugs.[20][21] Enzyme assays are fundamental to drug discovery, allowing for the identification and characterization of molecules that modulate their activity.[19][21]

Causality Behind Experimental Choices:

  • Why Kinase Assays? Protein kinases are a large family of enzymes that play key roles in cellular signaling.[13] Their aberrant activity is frequently linked to cancer and inflammatory diseases, making them prominent drug targets.[13][14] A kinase inhibition assay is therefore a highly relevant secondary screen for a compound that showed anticancer activity in Tier 1.

  • Mechanism of Inhibition: These assays can be designed to not only identify inhibitors but also to provide initial insights into the mechanism of action (MoA), such as whether the inhibition is competitive, non-competitive, or uncompetitive with the enzyme's natural substrate.[22]

G cluster_0 cluster_1 Enzyme Enzyme (e.g., Kinase) Product Product (Phosphorylated Substrate) Enzyme->Product Acts on Substrate Substrate (e.g., ATP) Substrate->Enzyme Inhibitor Inhibitor (Aminocyclohexanol) Enzyme2 Enzyme (e.g., Kinase) Inhibitor->Enzyme2 Binds to Blocked No Reaction Enzyme2->Blocked

Caption: Competitive enzyme inhibition mechanism.

  • Reaction Setup: In a 96-well or 384-well plate, combine the target kinase enzyme and the specific peptide substrate in a kinase buffer solution.

  • Inhibitor Addition: Add the test aminocyclohexanol compounds at various concentrations. Include a known kinase inhibitor as a positive control and solvent (DMSO) as a negative control.

  • Initiation: Start the kinase reaction by adding adenosine triphosphate (ATP). The kinase will transfer a phosphate group from ATP to its substrate.

  • Incubation: Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.

  • Detection: Add a detection reagent (e.g., Kinase-Glo®). This reagent measures the amount of ATP remaining in the well.

    • High kinase activity consumes a lot of ATP, resulting in a low luminescent signal.

    • Effective inhibition of the kinase spares ATP, resulting in a high luminescent signal.

  • Data Collection: Read the luminescence on a plate reader.

  • Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Conclusion and Future Directions

This guide outlines a logical and robust framework for the preliminary biological screening of novel aminocyclohexanol derivatives. By employing a tiered approach—starting with broad-spectrum assays for antimicrobial, anticancer, and antioxidant activities, and progressing to more specific, target-oriented enzyme inhibition assays—researchers can efficiently identify and prioritize compounds with therapeutic potential. A positive "hit" from this preliminary cascade is not an endpoint but a critical starting point. Promising lead compounds must undergo further, more rigorous investigation, including:

  • Lead Optimization: Synthesis of analogues to improve potency and selectivity (Structure-Activity Relationship studies).

  • Advanced Mechanism of Action Studies: Elucidating the precise molecular target and pathway.[22]

  • In Vivo Testing: Evaluating efficacy and safety in animal models.[11]

The systematic application of the principles and protocols described herein will empower drug discovery professionals to unlock the full therapeutic potential of the versatile aminocyclohexanol scaffold.

References
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  • Amsbio. (n.d.). Enzyme Activity Assays.
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  • Tecan. (n.d.). Searching for new chemical entities with automated bioactivity-guided cell-based assays.
  • Crimson Publishers. (2025, January 27). Antioxidants Activity of Selected Synthesized Compounds.
  • Guidechem. (n.d.). trans-4-Aminocyclohexanol 27489-62-9 wiki.
  • Unknown. (n.d.).
  • ACS Omega. (2021, July 2). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
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  • Benchchem. (n.d.). Application Notes: 4-Aminocyclohexanol as a Chiral Building Block in Medicinal Chemistry.
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  • Benchchem. (n.d.). Initial Biological Activity Screening of 6-amino-5-nitrocoumarin: A Technical Guide.
  • MDPI. (n.d.). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.
  • ResearchGate. (2020, March 26). High throughput solid-phase screening of bacteria with cyclic amino alcohol deamination activity for enantioselective synthesis of chiral cyclic β-amino alcohols | Request PDF.
  • Google Patents. (n.d.). DE19745529C1 - Production of trans-4-amino-cyclohexanol from paracetamol.
  • MDPI. (2021, April 23). Preliminary Biological Activity Screening of Plectranthus spp. Extracts for the Search of Anticancer Lead Molecules.
  • PubMed. (2021, April 23). Preliminary Biological Activity Screening of Plectranthus spp. Extracts for the Search of Anticancer Lead Molecules.
  • Biosciences Biotechnology Research Asia. (2025, March 25). Preliminary Phytochemical, Isolation, Characterization, Antioxidant, and Antimicrobial Activity Assessments of Achyranthes Aspera L.

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Theoretical Conformational Analysis of Substituted Cyclohexanes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The three-dimensional structure of molecules is intrinsically linked to their reactivity and biological activity. For cyclic systems, and particularly for substituted cyclohexanes, conformational preferences dictate the spatial arrangement of substituents, which in turn governs intermolecular interactions. This is of paramount importance in the field of drug development, where the precise orientation of a molecule's functional groups determines its ability to bind to a biological target.[1][2] This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed in the conformational analysis of substituted cyclohexanes. It is intended for researchers, scientists, and drug development professionals seeking to leverage these techniques to predict and understand molecular behavior. We will delve into the fundamental principles of cyclohexane stereochemistry, explore the concept of A-values, and detail the application of modern computational chemistry techniques, from molecular mechanics to high-level ab initio calculations.

Introduction: The Significance of Cyclohexane Conformations in Drug Design

The cyclohexane ring is a ubiquitous scaffold in a vast array of biologically active molecules and pharmaceuticals. Its non-planar, puckered nature gives rise to distinct three-dimensional arrangements of its substituents, known as conformations.[1] The most stable of these is the chair conformation , which minimizes both angle strain and torsional strain by maintaining tetrahedral bond angles and a staggered arrangement of hydrogens on adjacent carbons.[1][2][3]

In drug design, the conformational properties of cyclohexane derivatives can significantly influence the efficacy of drug-target interactions.[1] The spatial orientation of functional groups on the cyclohexane ring dictates how a molecule fits into the binding pocket of a protein, influencing binding affinity and, consequently, its therapeutic effect. A thorough understanding and ability to predict the preferred conformation of a substituted cyclohexane is therefore a critical component of rational drug design.

Fundamental Principles of Cyclohexane Conformation

The Chair, Boat, and Twist-Boat Conformations

Cyclohexane can exist in several conformations, the most important of which are the chair, boat, and twist-boat.

  • Chair Conformation: As the most stable conformation, the chair form is characterized by the absence of angle strain and minimal torsional strain.[1][2][3] In this conformation, the twelve hydrogen atoms can be classified into two types: axial (pointing perpendicular to the plane of the ring) and equatorial (pointing outwards from the "equator" of the ring).[4][5]

  • Boat Conformation: This is a less stable conformation due to significant steric hindrance between the "flagpole" hydrogens at the C1 and C4 positions and increased torsional strain from eclipsed C-C bonds.[1][2]

  • Twist-Boat (or Skew-Boat) Conformation: This conformation is of lower energy than the boat form as it alleviates some of the flagpole interactions and torsional strain.[6] It represents an energy minimum between the chair and boat forms.[6]

Ring Flipping: The Interconversion of Chair Conformations

At room temperature, cyclohexane undergoes a rapid conformational interconversion known as a chair flip or ring inversion .[2][7][8] During this process, all axial substituents become equatorial, and all equatorial substituents become axial.[7][8] This rapid equilibrium means that for unsubstituted cyclohexane, the two chair forms are indistinguishable.[7] However, for substituted cyclohexanes, the two chair conformers will have different energies, and one will be more populated than the other.[7][9] The energy barrier for this interconversion is approximately 10 kcal/mol.[2][7]

G cluster_0 Chair Conformation 1 cluster_1 Transition State (Half-Chair) cluster_2 Chair Conformation 2 Chair1 Axial Substituent TS High Energy Intermediate Chair1->TS Ring Flip Chair2 Equatorial Substituent TS->Chair2

Caption: Energy profile of cyclohexane chair-flipping.

A-Values: Quantifying Steric Preference

In monosubstituted cyclohexanes, the substituent can occupy either an axial or an equatorial position. Generally, the equatorial position is favored to minimize steric interactions.[7][9][10] The energy difference between the axial and equatorial conformers is known as the A-value (or conformational free energy) of the substituent.[9][10] A larger A-value indicates a stronger preference for the equatorial position due to greater steric bulk.[10][11]

This preference arises primarily from 1,3-diaxial interactions , which are steric repulsions between an axial substituent and the axial hydrogens on the same side of the ring (at the C3 and C5 positions relative to the substituent at C1).[5][12]

SubstituentA-value (kcal/mol)
-H0
-CH₃1.74[7][10][11]
-CH₂CH₃1.79[11]
-CH(CH₃)₂2.15[11]
-C(CH₃)₃~5.0[10]
-OH0.87[11]
-Br0.43[11]
-CN0.15 - 0.25
-C₆H₅3.1

Table 1: A-Values for Common Substituents. These values represent the free energy difference (ΔG°) between the axial and equatorial conformers.

The additivity of A-values can often be used to predict the conformational preferences of di- and polysubstituted cyclohexanes.[11] However, this principle can break down when substituents can interact with each other, leading to non-additive effects.[9]

Stereoelectronic Effects

Beyond simple steric considerations, stereoelectronic effects can also play a crucial role in determining conformational preferences.[7] These effects arise from the interaction of electron orbitals. An important example is the anomeric effect , where an electronegative substituent at a carbon adjacent to a heteroatom (like oxygen in a tetrahydropyran ring) preferentially occupies the axial position.[13] This counterintuitive preference is due to a stabilizing hyperconjugative interaction between the lone pair of the heteroatom and the antibonding orbital (σ*) of the C-substituent bond. While less pronounced in all-carbon cyclohexane rings, similar hyperconjugative interactions can still influence conformational equilibria.[14]

Theoretical and Computational Methodologies

The theoretical conformational analysis of substituted cyclohexanes relies on a variety of computational chemistry techniques to calculate the potential energy surface of the molecule and identify its stable conformers.

G cluster_0 Computational Workflow Input Input Structure (Substituted Cyclohexane) ConfGen Conformer Generation (e.g., Molecular Mechanics Search) Input->ConfGen GeomOpt Geometry Optimization (MM, DFT, or ab initio) ConfGen->GeomOpt EnergyCalc Single-Point Energy Calculation (Higher-level theory) GeomOpt->EnergyCalc Analysis Conformational Analysis (Relative Energies, Population) EnergyCalc->Analysis

Caption: A typical computational workflow for conformational analysis.

Molecular Mechanics (MM)

Molecular mechanics methods utilize classical physics to model molecules.[15][16] The potential energy of a molecule is calculated using a force field , which is a set of parameters that describe the energy contributions from bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic).[16]

Protocol for MM Conformational Search:

  • Input Structure Generation: Build a 3D model of the substituted cyclohexane using a molecular editor.

  • Force Field Selection: Choose an appropriate force field, such as MMFF94, AMBER, or OPLS. The choice depends on the specific molecule and the desired accuracy.[16]

  • Conformational Search: Employ a systematic or stochastic search algorithm to explore the conformational space. This can involve rotating rotatable bonds and performing ring flips.

  • Energy Minimization: Each generated conformer is subjected to energy minimization to find the nearest local energy minimum.

  • Analysis: The resulting conformers are ranked by their steric energy to identify the most stable conformations.

Molecular mechanics is computationally inexpensive and is therefore well-suited for the initial exploration of the conformational landscape of large molecules.[15]

Quantum Mechanics (QM) Methods

Quantum mechanics methods provide a more accurate description of molecular energetics by explicitly considering the electronic structure.[15] These methods can be broadly categorized into semi-empirical, density functional theory (DFT), and ab initio methods.

3.2.1. Density Functional Theory (DFT)

DFT is a popular QM method that calculates the electronic energy based on the electron density. It offers a good balance between accuracy and computational cost.[17]

Protocol for DFT Geometry Optimization and Energy Calculation:

  • Initial Geometries: Use the low-energy conformers obtained from a molecular mechanics search as starting points.

  • Method and Basis Set Selection: Choose a DFT functional (e.g., B3LYP, ωB97X-D) and a basis set (e.g., 6-31G*, cc-pVTZ). The choice of functional and basis set will impact the accuracy of the results.[18][19]

  • Geometry Optimization: Perform a full geometry optimization for each conformer. This will refine the structure to a stationary point on the potential energy surface.

  • Frequency Calculation: It is crucial to perform a frequency calculation after optimization to confirm that the structure is a true minimum (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.[18]

  • Relative Energy Calculation: The relative energies of the conformers are calculated from their total electronic energies, including ZPVE and thermal corrections.

3.2.2. Ab Initio Methods

Ab initio methods are based on first principles and do not rely on empirical parameterization.[20][21] Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) can provide very accurate results, but they are computationally demanding.[18][22][23] These methods are often used to benchmark the results from less computationally expensive methods like DFT for smaller systems.[23]

Practical Applications and Case Studies

The theoretical conformational analysis of substituted cyclohexanes has numerous applications in drug discovery and development. For instance, understanding the conformational preferences of a drug molecule containing a cyclohexane ring can help in:

  • Predicting Binding Affinity: The conformation of a ligand determines how well it fits into the active site of a receptor.

  • Rational Drug Design: By knowing the preferred conformation, medicinal chemists can design more potent and selective drug candidates.

  • Understanding Structure-Activity Relationships (SAR): Conformational analysis can explain why small changes in a molecule's structure can lead to significant changes in its biological activity.

Case Study: Axitinib

Axitinib is a tyrosine kinase inhibitor used in the treatment of renal cell carcinoma. Its structure contains a substituted cyclohexane ring. The conformational preference of this ring influences the overall shape of the molecule and its interaction with the kinase domain of the vascular endothelial growth factor receptor (VEGFR). Computational studies can be employed to determine the lowest energy conformation of the cyclohexane ring in Axitinib, providing insights into its binding mode.

Conclusion

The theoretical conformational analysis of substituted cyclohexanes is a powerful tool for understanding and predicting the behavior of these important molecular scaffolds. By combining the speed of molecular mechanics with the accuracy of quantum mechanics, researchers can gain detailed insights into the conformational preferences that govern molecular recognition and biological activity. As computational resources continue to grow, these methods will become even more integral to the process of modern drug discovery and development.

References

  • Bernasconi, A., & Segre, A. M. (n.d.). Ab Initio Methods for Protein Structure Prediction: A New Technique based on Ramachandran Plots. ERCIM. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). Conformational Analysis of Monosubstituted Cyclohexane. Retrieved from [Link]

  • Ashenhurst, J. (2014, June 27). Substituted Cyclohexanes: Axial vs Equatorial. Master Organic Chemistry. Retrieved from [Link]

  • Sloop, J. C. (2018). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Scientific & Academic Publishing. Retrieved from [Link]

  • Vrabec, J., et al. (n.d.). Lennard-Jones force field parameters for cyclic alkanes from cyclopropane to cyclohexane. Retrieved from [Link]

  • Ab initio methods. (n.d.). SciSpace. Retrieved from [Link]

  • Wikipedia. (n.d.). A value. Retrieved from [Link]

  • Pinto, B. M., et al. (2006). Stereoelectronic and inductive effects on 1H and 13C NMR chemical shifts of some cis-1,3-disubstituted cyclohexanes. Magnetic Resonance in Chemistry, 44(8), 786-792. Retrieved from [Link]

  • Algor Cards. (n.d.). Cyclohexane Conformational Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Accurate Determination of the Structure of Cyclohexane by Femtosecond Rotational Coherence Spectroscopy and Ab Initio Calculations. Retrieved from [Link]

  • H., Nathan. (n.d.). Calculating cyclohexane A-values. The DFT Course. Retrieved from [Link]

  • Journal of Chemical Education. (2004, July 1). Molecular Modeling of Non-Trivial Cyclohexane Derivatives: A Discovery Approach. ACS Publications. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclohexane conformation. Retrieved from [Link]

  • Lee, J., et al. (2015). Efficient conformational space exploration in ab initio protein folding simulation. Journal of the Royal Society Interface, 12(102), 20141049. Retrieved from [Link]

  • Ashenhurst, J. (2014, July 1). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Master Organic Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2014, May 30). The Cyclohexane Chair Flip. Master Organic Chemistry. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2000, March 31). Stereoelectronic Interactions in Cyclohexane, 1,3-Dioxane, 1,3-Oxathiane, and 1,3-Dithiane: W-Effect, σC-X ↔ σC-H Interactions, Anomeric Effect—What Is Really Important?*. ACS Publications. Retrieved from [Link]

  • Fiveable. (2025, August 15). Conformational analysis. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Conformational analysis of cyclohexane derivatives. The A value of a benzyl group. RSC Publishing. Retrieved from [Link]

  • University of Calgary. (n.d.). Cyclohexane Conformational Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). DFT optimized configuration of cyclohexane (outlined in green) based on.... Retrieved from [Link]

  • Chemistry LibreTexts. (2025, August 21). 3.3: Conformational analysis of cyclohexanes. Retrieved from [Link]

  • Scholars' Mine. (2024, September 5). Intrinsic Conformational Preferences of Substituted Cyclohexanes and Tetrahydropyrans Evaluated at the CCSD(T) Complete Basis Se. Retrieved from [Link]

  • Wipf Group. (n.d.). Stereoelectronic Effects in Six-Membered Rings. Retrieved from [Link]

  • OpenEye. (n.d.). Conformer Generation Software | Omega. Retrieved from [Link]

  • CD ComputaBio. (n.d.). Molecular Conformation Analysis. Retrieved from [Link]

  • ResearchGate. (2025, August 7). (PDF) Lennard-Jones force field parameters for cyclic alkanes from cyclopropane to cyclohexane. Retrieved from [Link]

  • PMC. (n.d.). An Efficient Approach to Large-Scale Ab Initio Conformational Energy Profiles of Small Molecules. Retrieved from [Link]

  • Drug Design Org. (2004, January 15). Selected Examples in 3D Analysis. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Conformational Analysis. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-3, PPT-3 Part-3: Conformation-III CONTENTS • Interactions and Potential Energies in. Retrieved from [Link]

  • StudySmarter. (2023, October 14). Conformational Analysis of Cyclohexane: Examples & Changes. Retrieved from [Link]

  • PubMed. (2005, December 8). Intrinsic conformational preferences of substituted cyclohexanes and tetrahydropyrans evaluated at the CCSD(T) complete basis set limit: implications for the anomeric effect. Retrieved from [Link]

  • St. Olaf College. (n.d.). Cyclohexane Conformer Interconversion Animation. Retrieved from [Link]

  • Journal of Chemical Education. (2021, July 1). Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program, as an Introduction to Molecular Modeling. ACS Publications. Retrieved from [Link]

  • Perlego. (n.d.). Conformational Analysis of Cyclohexane | Overview & Research Examples. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Ab Initio Protein Structure Prediction. Retrieved from [Link]

  • Biblioteka Nauki. (n.d.). PHYSICAL STUDIES OF CYCLOHEXANE DERIVATIVES. Retrieved from [Link]

  • Open Source Molecular Modeling. (n.d.). Retrieved from [Link]

  • Reddit. (2023, December 27). Computational Calculations on Cyclohexane conformers. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). Conformational Studies in the Cyclohexane Series. 3. The Dihalocyclohexanes. ACS Publications. Retrieved from [Link]

  • Schrödinger. (n.d.). Accurate and rapid conformation generation with confgen. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Consistent Force Field for Calculations of Conformations, Vibrational Spectra, and Enthalpies of Cycloalkane and n‐Alkane Molecules. Retrieved from [Link]

  • Master Organic Chemistry. (2014, April 18). Cyclohexane Conformations. Retrieved from [Link]

  • CHAPTER FOUR - Empirical Force Field Models: Molecular Mechanics. (n.d.). Retrieved from [Link]

  • Read the Docs. (n.d.). Conformations of a cyclohexane - QM Tutorial. Retrieved from [Link]

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Methodological & Application

Protocol for the N-alkylation of 2-aminocyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-aminocyclohexan-1-ol scaffold is a "privileged structure" in medicinal chemistry and asymmetric catalysis (e.g., Jacobsen’s ligands). Derivatization of the amine moiety via alkylation is a critical step in optimizing lipophilicity and steric properties. However, this substrate presents a classic chemoselectivity challenge: distinguishing between the nucleophilic nitrogen (N-alkylation) and the oxygen (O-alkylation), while simultaneously controlling mono- vs. di-alkylation.

This Application Note details two robust protocols to achieve selective N-alkylation. Method A (Reductive Amination) is designated as the "Gold Standard" for mono-alkylation due to its superior chemoselectivity. Method B (Direct Alkylation) is provided for specific electrophiles where reductive pathways are non-viable.

Strategic Analysis & Decision Matrix

Before selecting a protocol, the researcher must evaluate the target substitution pattern. The 1,2-amino alcohol motif is prone to oxazolidine formation or O-alkylation under harsh basic conditions.

Key Mechanistic Insight:

  • Reductive Amination: Relies on the formation of an iminium ion intermediate. Since oxygen cannot form a stable oxonium equivalent under these conditions, this method is inherently N-selective .

  • Direct Alkylation: Relies on nucleophilicity. While

    
     is generally more nucleophilic than 
    
    
    
    , strong bases (e.g., NaH) can deprotonate the alcohol (
    
    
    ), leading to competitive O-alkylation.
Figure 1: Method Selection Workflow

MethodSelection cluster_notes Critical Considerations Start Target: N-alkyl-2-aminocyclohexanol Q1 Is the alkyl group available as an Aldehyde or Ketone? Start->Q1 Q2 Is the alkyl group a Methyl or strained ring (e.g., Benzyl)? Q1->Q2 No MethodA METHOD A: Reductive Amination (High Selectivity) Q1->MethodA Yes (Preferred) Q2->MethodA No (Convert to Aldehyde) MethodB METHOD B: Direct Alkylation (Careful Control Required) Q2->MethodB Yes Note1 Avoid strong bases (NaH, KOH) to prevent O-alkylation.

Caption: Decision matrix for selecting the optimal alkylation strategy based on substrate availability and selectivity requirements.

Method A: Reductive Amination (The Gold Standard)

Objective: Selective Mono-N-alkylation. Mechanism: Formation of an imine/iminium species followed by in situ hydride reduction.[1]

Reagent Rationale
  • Reductant: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) .[2][3][4]

    • Why: unlike NaCNBH₃, STAB is non-toxic and avoids generating HCN gas. Unlike NaBH₄, it is mild enough not to reduce the aldehyde/ketone before the imine forms.

  • Solvent: 1,2-Dichloroethane (DCE) or THF .

    • Why: STAB is moisture sensitive but tolerates these solvents well. Methanol is avoided as it reacts slowly with STAB.[2]

  • Additive: Acetic Acid (AcOH) .

    • Why: Catalyzes imine formation without protonating the amine so strongly that it deactivates nucleophilic attack.

Experimental Protocol
StepActionTechnical Note
1 Dissolution Dissolve 2-aminocyclohexan-1-ol (1.0 equiv) in DCE (0.2 M concentration).
2 Carbonyl Addition Add the aldehyde (1.1 equiv) or ketone (1.2–1.5 equiv).
3 Acid Catalysis Add Glacial Acetic Acid (1.0–2.0 equiv). Stir for 30–60 min at Room Temp (RT).
4 Reduction Cool to 0°C. Add NaBH(OAc)₃ (1.5 equiv) portion-wise.
5 Reaction Allow to warm to RT and stir for 4–16 hours.
6 Quench Quench with saturated aqueous NaHCO₃ (pH ~8). Do not use strong base to avoid side reactions.
7 Workup Extract with DCM (3x). Wash combined organics with brine. Dry over Na₂SO₄.

Critical Process Parameter (CPP): For sterically hindered ketones (e.g., acetophenone derivatives), add Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 equiv) in Step 2 and stir for 12h before adding the reducing agent. This acts as a Lewis acid / water scavenger to force imine formation.

Figure 2: Reductive Amination Workflow

ReductiveAmination Input 2-aminocyclohexanol + Aldehyde/Ketone ImineStep Imine Formation (DCE, AcOH, RT) Input->ImineStep Dehydration Reduction Hydride Transfer (STAB, 0°C -> RT) ImineStep->Reduction + H- Quench Quench (NaHCO3) & Extraction Reduction->Quench Product N-alkyl Product Quench->Product

Caption: Step-wise workflow for the reductive amination using STAB in DCE.

Method B: Direct Alkylation (S_N2)

Objective: N-alkylation using Alkyl Halides (e.g., Benzyl bromide, Methyl iodide). Risk: High risk of O-alkylation and Di-alkylation.

Reagent Rationale
  • Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) .

    • Why: These are weak bases. They are strong enough to neutralize the H-X byproduct but not strong enough to deprotonate the cyclohexyl alcohol (pKa ~17), thus preserving N-selectivity. Avoid NaH.

  • Solvent: Acetonitrile (MeCN) or DMF .

    • Why: Polar aprotic solvents favor S_N2. MeCN is preferred for easier workup.

Experimental Protocol
  • Setup: In a flame-dried flask, dissolve 2-aminocyclohexan-1-ol (1.0 equiv) in anhydrous MeCN.

  • Base Addition: Add powdered K₂CO₃ (1.5 equiv). Stir for 10 min.

  • Electrophile: Add the Alkyl Halide (0.95 equiv).

    • Note: Using a slight deficit of the alkylating agent minimizes di-alkylation.

  • Reaction: Stir at RT. If sluggish, heat to 50°C. Monitor by TLC/LCMS.

    • Stop Condition: Stop immediately upon consumption of the alkyl halide to prevent over-alkylation.

  • Workup: Filter off solids (inorganic salts). Concentrate filtrate.[5] Partition between EtOAc and Water.

Quality Control & Troubleshooting

IssueObservation (LCMS/NMR)Root CauseCorrective Action
O-Alkylation Significant shift in the CH-O proton signal (downfield >3.5 ppm).Base was too strong (e.g., NaH used) or reaction too hot.Switch to Method A or use weaker base (NaHCO₃).
Di-alkylation Mass spectrum shows M + 2x Alkyl group.Excess alkylating agent or high temperature.Use Method A (Reductive Amination stops at mono).
No Reaction Starting material persists.Steric hindrance of the cyclohexane ring.Use Ti(OiPr)₄ additive in Method A; Heat to 60°C in Method B.

Stereochemical Note: The trans-isomer of 2-aminocyclohexanol is commercially available and often used. Both Method A and B generally retain the relative stereochemistry of the cyclohexane ring (cis/trans) as the reaction occurs at the exocyclic nitrogen. However, if using enantiopure starting material, avoid high heat to prevent any potential racemization pathways, though rare for this substrate.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link

  • BenchChem. "Protocol for N-Alkylation of 2-Aminothiazoles [General Amine Protocol Application]." BenchChem Application Notes, 2025. Link

  • Master Organic Chemistry. "Reductive Amination: Mechanism and Conditions." MasterOrganicChemistry.com, 2017. Link

  • Organic Chemistry Portal. "Synthesis of Amines: Reductive Amination." Organic-Chemistry.org. Link

  • Schiffers, I., et al. "Resolution of Racemic 2-Aminocyclohexanol Derivatives and Their Application as Ligands."[6] Journal of Organic Chemistry, vol. 71, no. 6, 2006, pp. 2320-2331.[6][7] Link

Sources

Application Note: Analytical Method Development for Chiral Amine Separation

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Chiral amines represent a critical structural motif in over 40% of modern pharmaceuticals. Their enantiomeric purity is not merely a regulatory compliance issue but a safety imperative, as demonstrated by historical pharmacological divergences (e.g., Ethambutol). This guide provides a comprehensive, field-proven workflow for developing robust analytical methods for chiral amines. It moves beyond generic screening to address specific challenges: peak tailing due to silanol interactions, solubility issues, and low-UV detection limits. Two primary methodologies are detailed: Direct Separation via Polysaccharide/Crown Ether CSPs and Indirect Separation via Marfey’s Reagent derivatization.

Introduction & Regulatory Context

The FDA and EMA mandate the evaluation of individual enantiomers for chiral drugs (FDA's 1992 Policy Statement for the Development of New Stereoisomeric Drugs). For amines, this is complicated by their basicity. Residual silanols on silica-based columns act as secondary interaction sites, causing severe peak tailing that compromises resolution (


) and quantitation limits (LOQ).

The Core Challenge: Balancing the suppression of non-specific silanol interactions (requiring basic additives) while maintaining the delicate three-point interaction required for chiral recognition.

Method 1: Direct Separation (HPLC/SFC)

Preferred for: Routine QC, high-throughput screening, and preparative scalability.

Chiral Stationary Phase (CSP) Selection Strategy

Do not screen randomly. Use a tiered approach based on the "Magic 4" polysaccharide derivatives, which cover >90% of separations.

TierCSP TypeSelectorTarget Mechanism
1 Immobilized Amylose (e.g., CHIRALPAK® IA/IG)Amylose tris-(3,5-dimethylphenylcarbamate)Broadest solvent compatibility (DCM, THF allowed).
1 Immobilized Cellulose (e.g., CHIRALPAK® IC)Cellulose tris-(3,5-dichlorophenylcarbamate)Complementary selectivity to Amylose.
2 Coated Amylose (e.g., CHIRALPAK® AD-H)Amylose tris-(3,5-dimethylphenylcarbamate)High selectivity but restricted solvents (No DCM/THF).
3 Crown Ether (e.g., CROWNPAK® CR)Chiral Crown EtherSpecific for Primary Amines (Host-guest complexation).
Mobile Phase Engineering: The "Basic" Rule

For amine analysis, the mobile phase must contain a basic additive to block silanols.

  • Standard Additive: 0.1% Diethylamine (DEA).[1]

  • For Difficult Separations: 0.1% Ethylenediamine (EDA) – Note: EDA is bidentate and blocks silanols more effectively than DEA.

  • For SFC: 0.5% Isopropylamine (IPA) in the co-solvent (Methanol).

Experimental Protocol: The "4-Column x 2-Solvent" Screen

Objective: Identify the optimal CSP and Mobile Phase (MP) combination.

Reagents:

  • Solvent A: n-Hexane (or CO2 for SFC)

  • Solvent B: Ethanol (EtOH)[1]

  • Solvent C: Isopropanol (IPA)[2]

  • Additive: Diethylamine (DEA)[1][2]

Workflow:

  • Preparation: Dissolve sample at 1 mg/mL in EtOH.

  • Screening Matrix: Inject 5 µL onto the four Tier 1/2 columns using two isocratic conditions:

    • Condition 1: Hexane/EtOH/DEA (90:10:0.1)

    • Condition 2: Hexane/IPA/DEA (90:10:0.1)

  • Evaluation: Calculate Resolution (

    
    ) and Tailing Factor (
    
    
    
    ).
    • Success:

      
       and 
      
      
      
      .
    • Failure: Proceed to "Non-Standard Solvents" (Immobilized columns only).

Decision Logic Visualization

The following diagram illustrates the critical decision pathways for developing a chiral amine method.

ChiralMethodDevelopment Start Start: Chiral Amine Sample CheckStruct Analyze Structure: Primary, Secondary, or Tertiary? Start->CheckStruct Primary Primary Amine (-NH2) CheckStruct->Primary SecTert Sec/Tert Amine CheckStruct->SecTert CrownEther Crown Ether CSP (Aq. HClO4 Mobile Phase) Primary->CrownEther High Selectivity Polysaccharide Polysaccharide CSP Screen (Immobilized IA/IC/IG) Primary->Polysaccharide General SecTert->Polysaccharide Screening Screening Conditions: 1. Hex/EtOH/DEA (90:10:0.1) 2. Hex/IPA/DEA (90:10:0.1) Polysaccharide->Screening ResultCheck Check Resolution (Rs) & Tailing (Tf) Screening->ResultCheck Success Success: Rs > 2.0, Tf < 1.5 ResultCheck->Success Yes Fail Poor Resolution or Tailing ResultCheck->Fail No Optimize Optimization Loop: 1. Switch Additive (EDA) 2. Try Forbidden Solvents (THF/DCM) 3. Switch to Derivatization Fail->Optimize Optimize->Polysaccharide Retest (New MP) Deriv Indirect Method: Marfey's Reagent Optimize->Deriv If Direct Fails

Figure 1: Decision tree for selecting the appropriate chiral separation strategy based on amine structure and screening results.

Method 2: Indirect Separation (Derivatization)

Preferred for: Non-UV active amines, trace analysis (biological fluids), or when direct CSP separation fails.

Mechanism

This method uses a Chiral Derivatizing Agent (CDA) to convert enantiomers into diastereomers.[3] Diastereomers have different physical properties and can be separated on standard achiral C18 columns.

Reagent of Choice: Marfey’s Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA).[3][4][5]

  • Why? Reacts quantitatively with

    
     and 
    
    
    
    amines; introduces a strong UV chromophore (340 nm).
Protocol: Marfey’s Derivatization

Reagents:

  • 1% (w/v) FDAA in Acetone.[3]

  • 1M Sodium Bicarbonate (

    
    ).[3]
    
  • 2M Hydrochloric Acid (HCl).[3]

Step-by-Step Workflow:

  • Mix: In a 1.5 mL vial, combine:

    • 50 µL Sample amine (50 mM in water).

    • 100 µL 1M

      
      .
      
    • 100 µL 1% FDAA solution.

  • Incubate: Heat at 40°C for 60 minutes . (Caution: Higher temps may cause racemization of the reagent).

  • Quench: Add 20 µL 2M HCl to stop the reaction (neutralizes pH).

  • Dilute: Add 230 µL Acetonitrile/Water (50:50).

  • Analyze: Inject onto a standard C18 column (e.g., Agilent ZORBAX Eclipse Plus C18).

    • Mobile Phase: Gradient 10%

      
       60% Acetonitrile in 0.1% TFA/Water over 20 min.
      
    • Detection: UV at 340 nm.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (

)
Interaction with residual silanols.Increase basic additive (DEA) to 0.2%. Switch to Ethylenediamine (EDA).[6]
Fronting Peak Column overload or solubility mismatch.Dilute sample. Ensure sample solvent matches mobile phase.[7]
No Separation (

)
Insufficient chiral recognition.Switch CSP family (Amylose

Cellulose). Try "Forbidden" solvents (DCM/THF) on Immobilized columns.[8]
Baseline Drift (Derivatization) Excess reagent eluting.Optimize gradient slope. Verify reagent purity (Marfey's reagent can degrade).

Validation Protocol (ICH Q2(R1))

Once the method is optimized, it must be validated to ensure reliability.

  • Specificity: Inject the vehicle blank, placebo, and individual enantiomers. Demonstrate baseline resolution (

    
    ) between the enantiomers and any impurities.
    
  • Linearity: Prepare 5 concentration levels (e.g., 50% to 150% of target).

    
     must be 
    
    
    
    .
  • Accuracy (Recovery): Spike the distomer (unwanted enantiomer) into the eutomer (drug) at 0.1%, 0.5%, and 1.0% levels. Recovery should be 90–110%.

  • Precision:

    • Repeatability: 6 injections of 100% standard (RSD < 1.0%).

    • Intermediate Precision: Different day/analyst/column (RSD < 2.0%).

References

  • ICH Harmonised Tripartite Guideline. (2005).[9] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[9] Link

  • Daicel Chiral Technologies. (2020). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH.Link

  • Bhushan, R., & Bruckner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. Amino Acids, 27(3-4), 231-247. Link

  • Ye, Y. K., et al. (2006). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.[2][10] Journal of Chromatography A, 1101(1-2), 86-93.[10] Link[10]

  • FDA. (1992). FDA's Policy Statement for the Development of New Stereoisomeric Drugs.Link

Sources

Troubleshooting & Optimization

Improving the yield of the reductive amination of cyclohexanones

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Optimization & Troubleshooting

Diagnostic Hub: The "Why is my yield low?" Decision Tree

Before altering your protocol, identify the bottleneck. Reductive amination seems simple (


), but it involves a delicate equilibrium followed by a kinetic reduction.

DiagnosticTree Start START: Analyze Crude NMR/LCMS CheckSM Is Cyclohexanone Starting Material Present? Start->CheckSM CheckAlcohol Is Cyclohexanol (Direct Reduction) Present? CheckSM->CheckAlcohol No (Consumed) CheckImine Is Intermediate Imine/Enamine Present? CheckSM->CheckImine Yes (Remaining) SelectivityIssue DIAGNOSIS: Selectivity Failure Reducing agent is too aggressive or added too early. CheckAlcohol->SelectivityIssue Yes Success (Check Yield) Success (Check Yield) CheckAlcohol->Success (Check Yield) No EquilibriumIssue DIAGNOSIS: Equilibrium Failure Water is preventing imine formation. CheckImine->EquilibriumIssue No (Only SM) KineticsIssue DIAGNOSIS: Stalled Reduction Imine formed but not reducing. Steric hindrance likely. CheckImine->KineticsIssue Yes

Figure 1: Diagnostic logic flow for identifying failure modes in reductive amination.

Reagent Selection Matrix

Choosing the right hydride source is the single most effective way to improve yield. Do not use Sodium Borohydride (


) unless you are performing a stepwise reaction; it is too reactive for one-pot procedures.
ReagentReactivitySelectivityBest ApplicationRisk Factor
NaBH(OAc)₃ (STAB)ModerateHighStandard Protocol. Excellent for most cyclohexanones.Slow with electron-deficient amines.
NaBH₃CN LowHighAcid-sensitive substrates (requires pH 6 adjustment).Toxic (HCN gas potential). Hard to work up.
Ti(OiPr)₄ + NaBH₄ HighHighSterically hindered ketones or weak amines.Work-up can form messy emulsions.
Pic-BH₃ (Borane-Pyridine)ModerateHighGreen chemistry alternatives; large scale.Pyridine removal can be difficult.

Validated Protocols (SOPs)

Protocol A: The "Abdel-Magid" Standard (Mild & Selective)

Best for: Unhindered cyclohexanones and primary/secondary amines.

Mechanism:


 is less basic and sterically bulkier than 

. It does not reduce the ketone effectively but rapidly reduces the protonated iminium ion.
  • Mix: In a dry flask, combine Cyclohexanone (1.0 equiv) and Amine (1.1–1.2 equiv) in DCE (1,2-Dichloroethane) or THF .

    • Note: DCE is faster, but THF is greener.

  • Acidify (Crucial): Add Acetic Acid (AcOH) (1.0–2.0 equiv).

    • Why: You must generate the iminium ion. The reaction will stall without acid catalysis.

  • Reduce: Add Sodium Triacetoxyborohydride (STAB) (1.4–1.5 equiv) in one portion.

  • Time: Stir at Room Temp for 2–4 hours. Monitor by TLC/LCMS.[1][2]

  • Quench: Add saturated aqueous

    
    . Extract with DCM.[1]
    
Protocol B: The "Mattson" Titanium Boost (For Difficult Substrates)

Best for: 2-substituted cyclohexanones, anilines, or when Protocol A fails.

Mechanism: Titanium(IV) isopropoxide acts as a Lewis Acid (activating the carbonyl) AND a water scavenger (driving equilibrium).

  • Complexation: Combine Cyclohexanone (1.0 equiv) and Amine (1.2 equiv) in neat Ti(OiPr)₄ (1.5–2.0 equiv).

    • Note: No solvent is needed initially. If solid, use minimal THF.

  • Stir: Stir under

    
     for 1–2 hours. The mixture often becomes viscous.
    
  • Dilute: Add Ethanol or Methanol (absolute) to dilute the mixture.

  • Reduce: Add

    
      (1.5 equiv) carefully (exothermic). Stir for 2 hours.
    
  • Work-up (The "Cure"): Do not just add water.

    • Dilute with

      
       or 
      
      
      
      .
    • Add water (small amount) to precipitate

      
      .
      
    • Crucial Step: Add 1M NaOH or saturated Rochelle’s Salt solution and stir vigorously until the white precipitate becomes granular. Filter through Celite. This prevents the dreaded "Titanium emulsion."

Troubleshooting & FAQs

Q1: I see a large amount of cyclohexanol (alcohol) byproduct. Why?

Cause: Direct reduction of the ketone occurred before the imine could form. Fix:

  • Switch Reagents: If using

    
     (one-pot), stop. Switch to 
    
    
    
    (Protocol A).
  • Pre-formation: Stir the ketone, amine, and drying agents (Molecular Sieves 4Å) for 2 hours before adding the reducing agent.

  • Check Moisture: Water in the solvent hydrolyzes the imine back to the ketone, which is then reduced. Use anhydrous solvents.

Q2: My reaction stalled. I have starting material left, but no product forming.

Cause: The equilibrium is not favoring the imine. This is common with sterically hindered ketones (e.g., 2,6-dimethylcyclohexanone). Fix:

  • Use Protocol B (Titanium): Ti(OiPr)₄ is the strongest tool for forcing this equilibrium.

  • Dean-Stark Trap: If scaling up, physically remove water using toluene reflux and a Dean-Stark trap before the reduction step.

  • Microwave: Heating the imine-formation step (100°C, 10 min) before adding the reducing agent often overcomes steric barriers.

Q3: How do I control Cis/Trans Selectivity?

Insight: Reductive amination of 4-substituted cyclohexanones creates diastereomers.

  • Small Reducing Agents (

    
    , 
    
    
    
    ):
    Tend to attack from the axial direction (least hindered), giving the equatorial alcohol/amine (Thermodynamic product).
  • Bulky Reducing Agents (

    
    , L-Selectride):  Attack from the equatorial direction, giving the axial amine  (Kinetic product).
    
  • Guidance: You cannot get 100% selectivity easily. Expect a mixture (often 3:1 or 4:1). Isolate via chromatography.[3]

Q4: My amine is an HCl salt. Will this work?

Fix: Yes, but you must release the free base in situ. Add Triethylamine (TEA) (1.0 equiv) to the reaction mixture along with the amine salt. If using Protocol A, the AcOH buffer usually handles this, but adding TEA ensures the amine is nucleophilic.

Mechanism Visualization

Understanding the role of the acid catalyst is vital for troubleshooting.

Mechanism Ketone Cyclohexanone Hemiaminal Hemiaminal (Unstable) Ketone->Hemiaminal + Amine Product Final Amine Ketone->Product Direct Reduction (Avoid this!) Amine Amine (R-NH2) Iminium Iminium Ion (C=N+) Hemiaminal->Iminium - H2O (Acid/Ti Catalyzed) Iminium->Product + Hydride (H-) (Fast Step)

Figure 2: The pathway requires rapid dehydration to the Iminium ion to outcompete direct ketone reduction.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4][5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5][6][7][8][9] Studies on Direct and Indirect Reductive Amination Procedures.[5][6] The Journal of Organic Chemistry, 61(11), 3849–3862.[5][6]

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554.

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: A simple, mild and efficient procedure for the synthesis of amines.[7][10][11] Journal of the Chemical Society, Perkin Transactions 1, (16), 2527.[10]

  • Ghorai, M. K. , et al. (2012). Stereoselective direct reductive amination of ketones with electron-deficient amines using Re2O7/NaPF6 catalyst.[12] Organic & Biomolecular Chemistry.

Sources

Technical Support Center: Optimization of N-Alkylation for Secondary Amines

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Operator: Senior Application Scientist Topic: Troubleshooting & Optimization of N-Alkylation Protocols Audience: Medicinal Chemists, Process Chemists, R&D Scientists[1][2]

Executive Summary: The Reaction Landscape

N-alkylation of secondary amines is a deceptive transformation. While theoretically simple, it is plagued by the "runaway train" effect (quaternization), steric stalling, and competing elimination pathways.[1][2]

As a Senior Scientist, I categorize the solution space into three distinct methodologies. Your choice must be dictated by the electronic nature of your amine and the steric profile of your electrophile.

Methodology Triage
  • Direct Alkylation (

    
    ):  Best for simple, unhindered primary alkyl halides.[1][2] Risk: Over-alkylation.[2][3]
    
  • Reductive Amination: The "Gold Standard" for synthesizing secondary/tertiary amines from carbonyls. Risk: Imine stability.[2]

  • Buchwald-Hartwig / Ullmann: Mandatory for N-arylation (reacting amines with aryl halides).[2] Risk: Catalyst poisoning.[2]

Decision Matrix: Selecting the Right Protocol

Before starting, map your substrate to the correct workflow using the logic below.

MethodSelection Start Start: Define Substrates Target Target Bond Type? Start->Target Aryl N-Aryl Bond (Aniline Synthesis) Target->Aryl Ar-X + Amine Alkyl N-Alkyl Bond Target->Alkyl R-X + Amine Buchwald Buchwald-Hartwig (Pd-Catalyzed) Aryl->Buchwald Standard Ullmann Ullmann Coupling (Cu-Catalyzed) Aryl->Ullmann Cost-sensitive/Scale Electrophile Electrophile Source? Alkyl->Electrophile Carbonyl Aldehyde/Ketone Electrophile->Carbonyl Halide Alkyl Halide/Tosylate Electrophile->Halide RedAm Reductive Amination (NaBH(OAc)3 / Ti(OiPr)4) Carbonyl->RedAm Sterics Steric Hindrance? Halide->Sterics Unhindered Unhindered (Primary Halide) Sterics->Unhindered Hindered Hindered (Secondary Halide) Sterics->Hindered Direct Direct SN2 (Cs2CO3 / DMF) Unhindered->Direct Finkelstein Finkelstein-Assisted SN2 (Add TBAI/NaI) Hindered->Finkelstein

Figure 1: Decision tree for selecting the optimal N-alkylation methodology based on substrate class.[2]

Technical Support: Direct Alkylation ( )

Primary Issue: Controlling poly-alkylation (Quaternization).

Q: How do I prevent over-alkylation when using highly reactive alkyl halides?

A: The "Cesium Effect" is your primary control mechanism.

  • The Problem: The product (secondary/tertiary amine) is often more nucleophilic than the starting material, leading to a "runaway" reaction.[4]

  • The Protocol: Switch to Cesium Carbonate (

    
    )  in DMF  or MeCN .[2]
    
    • Mechanism: The large Cesium cation (

      
      ) forms a "loose" ion pair with the carbonate, increasing the basicity and solubility in organic solvents. More importantly, 
      
      
      
      assists in stabilizing the transition state for mono-alkylation but sterically hinders the approach for a second alkylation event on the surface of the inorganic base lattice.
    • Standard Condition: 1.0 equiv Amine, 1.1 equiv R-X, 2.0 equiv

      
      , DMF, RT.[1][2]
      
Q: My reaction with a secondary alkyl bromide is stalled. Heating causes elimination.[2] What now?

A: You need to activate the electrophile in situ using the Finkelstein Modification .

  • The Fix: Add 10-20 mol% Tetrabutylammonium Iodide (TBAI) or stoichiometric Sodium Iodide (NaI) .[2]

  • Why it works: The iodide displaces the bromide (or chloride) to form a transient, highly reactive alkyl iodide in situ. The amine then reacts with the iodide faster than the bromide.

  • Reaction:

    
     (Equilibrium favors R-I transiently; R-I reacts 100x faster).
    

Technical Support: Reductive Amination

Primary Issue: Imine formation failure or low conversion.

Q: I am trying to react a sterically hindered ketone with a secondary amine, but no product is forming with NaBH(OAc)3.

A: The "Direct" method is failing because the equilibrium favors the ketone, not the iminium ion. You must force the equilibrium using a Lewis Acid dehydrating agent.

  • The Protocol (Titanium-Mediated):

    • Mix Amine (1.0 eq) + Ketone (1.0 eq) + Titanium(IV) Isopropoxide (

      
      )  (1.2 eq).
      
    • Stir neat or in THF for 1-4 hours (Wait for the solution to become viscous/clear).

    • Dilute with THF/EtOH.

    • Add Sodium Borohydride (

      
      )  (not STAB).[2][5]
      
  • Why:

    
     acts as a water scavenger and a Lewis acid, coordinating to the carbonyl oxygen to facilitate amine attack. It "locks" the intermediate as a titanate complex, which is then reduced.
    
Q: When should I use NaBH3CN vs. NaBH(OAc)3?

A:

Reagent Sodium Triacetoxyborohydride (STAB) Sodium Cyanoborohydride

| Acronym |


 | 

| | Reactivity | Mild.[2] Reduces imines, not aldehydes/ketones.[1][2][6] | Weak. Requires pH 6 to reduce imines.[2] | | Toxicity | Low.[2] Breaks down to Boric acid/AcOH.[2] | High. Generates HCN gas at low pH.[2] | | Use Case | First Choice. General purpose. | Specialist. Use for very sluggish imines where low pH is required.[2] | | Solvent | DCE, DCM, THF (Avoid MeOH). | MeOH, EtOH (Solvent participates in proton transfer).[1][2] |

Technical Support: Buchwald-Hartwig Amination[2][7][8][9]

Primary Issue: Catalyst poisoning and "Black Metal" precipitation.[2]

Q: My Pd-catalyzed coupling turns black immediately and yields no product.

A: This is "Pd-Black" formation, indicating ligand dissociation and catalyst death.[1][2]

  • Troubleshooting Checklist:

    • Oxygen Ingress: Are you strictly degassing solvents?

      
       oxidizes phosphines to phosphine oxides, which cannot bind Pd.[1][2]
      
    • Ligand Mismatch: You cannot use a generic ligand (like

      
      ) for secondary amines.
      
  • The Fix: Use Dialkylbiaryl Phosphine Ligands (Buchwald Ligands).

    • For Secondary Amines: Use RuPhos .[2][7][8] It is sterically designed to prevent

      
      -hydride elimination and facilitate reductive elimination of the bulky tertiary amine product.
      
    • For Primary Amines: Use BrettPhos .[2][9][7][8]

  • Protocol: Pre-stir

    
     and Ligand (1:2 ratio) in solvent at 
    
    
    
    for 5 mins before adding substrate to ensure active catalyst formation (
    
    
    ).

Visual Troubleshooting Guide: Reductive Amination

Use this logic flow to diagnose low yields in reductive amination protocols.

ReductiveAmination Problem Problem: Low Yield in Reductive Amination CheckImine Step 1: Check Imine Formation (TLC/NMR before reduction) Problem->CheckImine ImineNo Imine NOT formed CheckImine->ImineNo ImineYes Imine IS formed CheckImine->ImineYes Action1 Add Dehydrating Agent (Mol. Sieves 4Å or Ti(OiPr)4) ImineNo->Action1 CheckReductant Step 2: Check Reducing Agent ImineYes->CheckReductant Action2 Check Sterics/Electronics (Ketone too unreactive?) Action1->Action2 IssueStalled Reaction Stalled at Imine CheckReductant->IssueStalled IssueOverRed Ketone Reduced to Alcohol CheckReductant->IssueOverRed SolStalled Switch to Stronger Reductant (NaBH4 instead of STAB) IssueStalled->SolStalled SolOverRed Switch to Milder Reductant (STAB or NaBH3CN @ pH 6) IssueOverRed->SolOverRed

Figure 2: Diagnostic workflow for troubleshooting reductive amination failures.

References

  • Direct Alkylation & Cesium Effect

    • Salvatore, R. N., et al. "Cesium Hydroxide Promoted Chemoselective N-Alkylation."[1][2] Tetrahedron Letters, 2001.[1][2] Link[1][2]

    • Note: Establishes the superiority of Cesium bases for suppressing over-alkyl
  • Reductive Amination Protocols

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][2] Journal of Organic Chemistry, 1996.[1][2][3] Link

    • Note: The definitive guide on using STAB ( ).
  • Titanium(IV)

    • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride."[1][2] Journal of Organic Chemistry, 1990.[1][2] Link

    • Note: Essential reading for sterically hindered substr
  • Buchwald-Hartwig Ligand Selection

    • Surry, D. S., & Buchwald, S. L.[1][2] "Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide." Chemical Science, 2011.[1][2] Link[1][2]

    • Note: The "Bible" for selecting RuPhos vs. BrettPhos.
  • Finkelstein/TBAI Acceleration

    • Cella, J. A., et al. "Phase Transfer Catalyzed Alkylation."[1][2] Journal of the American Chemical Society, 1980. Link

    • Note: Mechanistic grounding for iodide catalysis in alkyl

Sources

Preventing side reactions in the synthesis of 2-[(2-Methylpentyl)amino]cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-[(2-Methylpentyl)amino]cyclohexan-1-ol. This β-amino alcohol is a valuable building block in medicinal chemistry and materials science.[1] Its synthesis, most commonly achieved via the nucleophilic ring-opening of cyclohexene oxide with 2-methylpentylamine, presents several challenges related to selectivity and the formation of undesirable side products.

This document provides in-depth troubleshooting advice and frequently asked questions to help you navigate these challenges, optimize your reaction conditions, and maximize the yield and purity of your target compound. We will delve into the mechanistic basis of common side reactions and offer field-proven strategies for their prevention and mitigation.

Core Reaction and Primary Challenges

The synthesis involves the reaction of a primary amine with an epoxide. While seemingly straightforward, this process is susceptible to side reactions because the secondary amine product is often more nucleophilic than the primary amine reactant.[2] This can lead to a subsequent reaction with another epoxide molecule, a phenomenon known as over-alkylation.[3][4]

Additionally, factors such as stoichiometry, temperature, solvent choice, and the presence of water can significantly impact reaction outcomes, leading to issues with yield, purity, and stereochemical control.[5][6]

Visualizing the Reaction Pathways

To effectively troubleshoot, it is essential to understand the desired reaction pathway in contrast to the most common side reaction.

cluster_main Desired Sₙ2 Reaction Pathway cluster_side Primary Side Reaction: Over-Alkylation start Cyclohexene Oxide + 2-Methylpentylamine product Target Product: 2-[(2-Methylpentyl)amino]cyclohexan-1-ol start->product Sₙ2 Attack (Mono-alkylation) product_side_start Target Product (Secondary Amine) side_product Di-alkylated Byproduct (Tertiary Amine) product_side_start->side_product Sₙ2 Attack (Di-alkylation) epoxide2 Cyclohexene Oxide epoxide2->side_product

Caption: Desired mono-alkylation vs. undesired over-alkylation pathway.

Troubleshooting Guide

This section addresses specific issues you may encounter during your synthesis, identified by common analytical observations.

Q1: My mass spectrometry and NMR data show a significant byproduct with a higher molecular weight than my target compound. What is happening and how can I prevent it?

A1: This is a classic sign of over-alkylation (or di-alkylation).

Causality: The target product, 2-[(2-Methylpentyl)amino]cyclohexan-1-ol, is a secondary amine. Secondary amines are often more nucleophilic and less sterically hindered than the starting primary amine. Consequently, the product can effectively compete with the starting amine for the remaining cyclohexene oxide, leading to the formation of a tertiary amine byproduct.[2][7] This "runaway" reaction can significantly reduce the yield of your desired product and complicate purification.[3]

Prevention Strategies:

  • Adjust Stoichiometry: The most direct way to favor mono-alkylation is to use a significant excess of the nucleophile, 2-methylpentylamine. By increasing its concentration relative to the cyclohexene oxide (the electrophile), you increase the statistical probability that the epoxide will encounter a molecule of the starting amine rather than the product amine.[4] A starting ratio of 3:1 to 5:1 (Amine:Epoxide) is a robust starting point.

  • Control Reagent Addition: Instead of adding all reagents at once, employ the slow, dropwise addition of cyclohexene oxide to the solution of the amine. This maintains a low instantaneous concentration of the epoxide, further ensuring it reacts with the more abundant primary amine.

  • Lower the Reaction Temperature: Higher temperatures can accelerate the rate of the undesired second alkylation.[8] Running the reaction at room temperature or even cooling it to 0 °C can provide greater selectivity for the initial mono-alkylation step.

start High MW Byproduct Detected? problem Problem Suspected Over-Alkylation start->problem Yes solution1 Strategy 1: Stoichiometry Increase Amine:Epoxide Ratio (e.g., 3:1 to 5:1) problem->solution1 solution2 Strategy 2: Reagent Addition Slowly add epoxide to the amine solution solution1->solution2 solution3 Strategy 3: Temperature Lower reaction temperature (e.g., Room Temp or 0 °C) solution2->solution3 end Re-analyze Product Mixture solution3->end

Sources

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Aminocyclohexanols

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult on the chromatographic behavior of challenging small molecules. Aminocyclohexanols present a unique analytical hurdle due to their dual functionality: a polar hydroxyl group and a highly basic primary amine.

This guide provides a deep dive into the mechanistic causes of peak tailing for these compounds and offers self-validating, field-proven protocols to restore peak symmetry and quantitative accuracy.

The Causality of Peak Tailing in Aminocyclohexanols

To solve peak tailing, we must first understand the chemical environment inside the column. The primary cause of peak tailing for basic compounds is the occurrence of multiple mechanisms of analyte retention[1].

Aminocyclohexanols possess a primary amine with a high pKa (typically ~10.5). In standard reversed-phase HPLC mobile phases (pH 4.0–8.0), this amine is fully protonated, rendering the molecule a cation. Simultaneously, the silica-based stationary phase contains residual, unreacted silanol groups (Si-OH). Because silanols have a pKa between 3.5 and 4.5, they ionize into negatively charged species (Si-O⁻) at mid-to-high pH levels[2].

When the positively charged aminocyclohexanol travels through the column, it undergoes standard hydrophobic retention with the C18 chains, but it also engages in strong electrostatic (ion-exchange) interactions with the ionized silanols[3]. This secondary interaction acts like "chemical Velcro"—it retains a fraction of the analyte molecules longer than the rest, dragging out the elution profile and creating an asymmetrical tail[4].

G A Aminocyclohexanol (Basic Amine, pKa ~10.5) B Protonated Amine (-NH3+) at Mobile Phase pH < 10 A->B E Electrostatic Secondary Interaction (Ion-Exchange Mechanism) B->E C Silica Stationary Phase (Incompletely Endcapped) D Ionized Silanols (Si-O-) at Mobile Phase pH > 3.5 C->D D->E F Chromatographic Result: Severe Peak Tailing (As > 1.5) E->F

Mechanism of secondary silanol interactions causing peak tailing in basic amines.

Self-Validating Troubleshooting Protocols

Before altering mobile phase chemistry, you must definitively prove whether the tailing is caused by a physical hardware issue (e.g., a void in the column bed) or a chemical interaction[4]. The following workflows are designed as self-validating systems: the output of the experiment inherently proves or disproves the hypothesis.

Workflow Start Observe Peak Tailing (Asymmetry Factor > 1.2) Test Inject Neutral Marker (e.g., Toluene) Start->Test Q1 Does the Neutral Marker Tail? Test->Q1 Phys Physical Issue: Void volume or blocked frit Q1->Phys Yes Chem Chemical Issue: Secondary Interactions Q1->Chem No Sol1 Protocol 2: Lower Mobile Phase pH (< 3.0) Chem->Sol1 Sol2 Protocol 3: Switch to Base- Deactivated Type B Silica Chem->Sol2

Diagnostic decision tree for isolating and resolving HPLC peak tailing.

Protocol 1: The Neutral Marker Diagnostic Test

Causality: Neutral compounds cannot undergo acid-base or ion-exchange interactions. If a neutral compound tails, the problem is physical (plumbing or column degradation). If it remains symmetrical while your basic amine tails, the problem is strictly chemical[4].

  • Preparation: Prepare a mixed standard containing 1 mg/mL aminocyclohexanol and 0.1 mg/mL Toluene (neutral marker) in your current mobile phase.

  • Execution: Inject 5 µL onto the HPLC system under your standard isocratic conditions.

  • Measurement: Calculate the Asymmetry Factor (

    
    ) for both peaks at 10% of the peak height (
    
    
    
    )[1].
  • System Validation:

    • If

      
       (Toluene) < 1.2 and 
      
      
      
      (Aminocyclohexanol) > 1.5
      
      
      The hypothesis of secondary silanol interactions is validated. Proceed to Protocol 2.
    • If both peaks show

      
       > 1.5 
      
      
      
      The column bed has collapsed or there is extra-column dead volume. Replace the column or check fittings.
Protocol 2: Mobile Phase pH Suppression

Causality: By lowering the mobile phase pH below the pKa of the surface silanols (pH < 3.0), we force the silanols into a fully protonated, neutral state (Si-OH). This eliminates the negative charge on the silica surface, destroying the electrostatic attraction that causes tailing[2][3].

  • Buffer Preparation: Prepare Buffer A: 25 mM Potassium Phosphate. Adjust the pH to 2.5 using concentrated Phosphoric Acid. (For LC-MS compatibility, substitute with 0.1% Formic Acid, pH ~2.7).

  • Equilibration: Flush the column with the new low-pH mobile phase for a minimum of 20 column volumes to ensure complete protonation of the silica surface[3].

  • Execution: Inject the aminocyclohexanol standard.

  • System Validation: Calculate the new

    
    . If the 
    
    
    
    drops from >2.0 to ≤1.2, the chemical root cause is resolved. If slight tailing persists (e.g.,
    
    
    ~1.4), you may be experiencing mass overload at the remaining active sites; reduce the injection volume by 50% to validate[1].

Quantitative Data: Impact of Parameters on Peak Shape

The table below summarizes expected outcomes when manipulating column chemistry and mobile phase pH for aminocyclohexanol analysis.

Mobile Phase pHSilica Column TypeSilanol StateAmine StateExpected Asymmetry (

)
Resolution Status
7.0 Type A (Older Silica)Ionized (Si-O⁻)Cationic (-NH₃⁺)> 2.5Severe Tailing[1]
7.0 Type B (Endcapped)Partially IonizedCationic (-NH₃⁺)1.8 - 2.0Moderate Tailing
4.5 Type B (Endcapped)Partially IonizedCationic (-NH₃⁺)1.5 - 1.7Borderline[5]
2.5 Type B (Endcapped)Neutral (Si-OH)Cationic (-NH₃⁺)< 1.2 Optimal Symmetry [2]
11.0 Hybrid (High-pH Stable)Ionized (Si-O⁻)Neutral (-NH₂)< 1.1 Optimal Symmetry

Frequently Asked Questions (FAQs)

Q1: Can I permanently solve this issue by simply purchasing a "fully endcapped" column? A1: No column is truly 100% endcapped. Due to steric hindrance during the manufacturing process, bulky endcapping reagents (like trimethylchlorosilane) cannot physically reach every silanol group hidden in the silica pores, leaving up to 50% unreacted[1]. While modern, base-deactivated Type B silica columns significantly reduce the baseline number of active sites[2][4], highly basic compounds like aminocyclohexanols will still seek out and interact with the remaining silanols unless the mobile phase pH is optimized.

Q2: What is the role of Triethylamine (TEA) in the mobile phase, and is it compatible with LC-MS? A2: Triethylamine (TEA) acts as a competing base additive. When added to the mobile phase (typically at 10–20 mM), TEA preferentially binds to the active silanol sites, effectively masking them and preventing your target analyte from interacting[2]. However, TEA is strictly incompatible with LC-MS because it causes severe ion suppression and contaminates the mass spectrometer. For LC-MS applications, you must rely on volatile acidic modifiers (e.g., 0.1% Formic Acid) to lower the pH and neutralize the silanols instead[3].

Q3: How is the Asymmetry Factor (


) calculated, and what is the acceptable threshold for drug development? 
A3:  The Asymmetry Factor is calculated using the equation 

, where the peak width is measured at 10% of the maximum peak height. 'A' is the width from the leading edge to the peak center, and 'B' is the width from the peak center to the trailing edge[1]. For high-precision pharmaceutical assays, an

value ≤ 1.2 is ideal. Values up to 1.5 are often acceptable for routine analysis, but values exceeding 2.0 are generally rejected due to compromised integration and resolution[1][3].

References

  • How to Reduce Peak Tailing in HPLC? Phenomenex.
  • HPLC Peak Tailing. Axion Labs.
  • Peak Tailing in HPLC. Element Lab Solutions.
  • Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 2-Aminoquinoline Derivatives. Benchchem.

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Managing moisture sensitivity in reactions with 2-aminocyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Aminocyclohexan-1-ol

Welcome to the technical support center for 2-aminocyclohexan-1-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities associated with the moisture sensitivity of this versatile bifunctional molecule. Our goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

The structure of 2-aminocyclohexan-1-ol, containing both a primary amine and a secondary alcohol, presents a unique set of challenges. Both functional groups possess active, acidic protons that can react with a wide range of sensitive reagents. Furthermore, water contamination, even at trace levels, can act as a competing nucleophile, a base, or a reagent-degrading agent, leading to diminished yields, inconsistent results, and the formation of complex impurities.[1][2] This guide provides a framework for understanding and mastering these challenges.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the handling, storage, and inherent reactivity of 2-aminocyclohexan-1-ol.

Q1: What makes 2-aminocyclohexan-1-ol so sensitive to moisture?

A: The moisture sensitivity of 2-aminocyclohexan-1-ol stems directly from its molecular structure. It possesses two protic functional groups: a primary amine (-NH₂) and a secondary alcohol (-OH).[3]

  • Acidic Protons: Both the N-H and O-H protons are "active hydrogens." They will readily and rapidly react with and destroy highly basic or nucleophilic reagents, such as Grignard reagents (RMgX), organolithiums (RLi), and metal hydrides (NaH, LiAlH₄).[4][5] This is an acid-base reaction that is typically much faster than the desired C-C bond formation.

  • Competing Nucleophile: Water itself is a nucleophile. In reactions with sensitive electrophiles like acyl chlorides or anhydrides, water can compete with the amino alcohol, leading to hydrolysis of the electrophile and reducing the yield of the desired product.[2]

  • Catalyst Inhibition: In many catalytic processes where amino alcohol derivatives are used as chiral ligands, water can interfere with the metal-ligand coordination or deactivate the catalyst.[6]

Q2: How should 2-aminocyclohexan-1-ol be properly stored to maintain its integrity?

A: Proper storage is the first line of defense against moisture contamination. Based on safety data sheets and best practices, 2-aminocyclohexan-1-ol should be stored under the following conditions:

  • Container: Keep the container tightly closed and properly sealed.[7][8]

  • Atmosphere: For maximum stability, store under a dry, inert gas like argon or nitrogen.[7]

  • Environment: Store in a dry, cool, and well-ventilated area. Refrigeration is often recommended.[7][8] Protect from atmospheric moisture.

Q3: In a reaction with an electrophile like an acyl chloride, which group reacts first: the amine or the alcohol?

A: The primary amine is generally a stronger nucleophile than the alcohol.[9][10] Therefore, in reactions with electrophiles like acyl chlorides or anhydrides under neutral or basic conditions, selective N-acylation is the expected major pathway.[11] The lone pair on the nitrogen is more available for attack than the lone pairs on the oxygen, which are partially withdrawn by oxygen's higher electronegativity. However, reaction conditions can influence selectivity. Under strongly acidic conditions, the amine will be protonated to form an ammonium salt (-NH₃⁺), which is no longer nucleophilic, potentially allowing for O-acylation to occur.[11]

Q4: What is the most critical aspect of setting up a moisture-sensitive reaction involving this reagent?

A: The single most critical aspect is the rigorous exclusion of water from every component of the reaction system. This includes the solvent, the glassware, the reagents, and the atmosphere. A common mistake is to meticulously dry the solvent but neglect the moisture adsorbed on the surface of the glassware or present in the starting materials. A holistic approach to creating an anhydrous environment is essential for reproducibility and success.

Troubleshooting Guide: Common Issues & Solutions

This guide provides solutions to specific problems you might encounter during your experiments.

Issue IDProblem DescriptionProbable Cause(s) Related to MoistureRecommended Actions & Solutions
RXN-01 Low or zero yield in reactions with organometallic reagents (e.g., Grignard, organolithium). 1. The organometallic reagent is quenched by the acidic N-H and O-H protons on 2-aminocyclohexan-1-ol.[5]2. Trace water in the solvent, on glassware, or in the starting material is destroying the reagent.[12]Solution: Use >2 equivalents of the organometallic reagent to first deprotonate the substrate, then add the amount required for the reaction. Ensure all solvents are rigorously dried over an appropriate desiccant (see Table 2) and glassware is flame-dried or oven-dried immediately before use. Operate under a strict inert atmosphere.
RXN-02 Low yield during N-acylation with an acyl chloride or anhydride. 1. The acylating agent is hydrolyzing due to trace moisture, reducing its effective concentration.[2]2. HCl or carboxylic acid byproduct from hydrolysis is protonating the amine, rendering it non-nucleophilic.[11]Solution: Use anhydrous grade solvents and fresh, high-purity acylating agents. Perform the reaction under an inert atmosphere. Crucially, add a non-nucleophilic base (e.g., 1.1-1.5 equivalents of triethylamine or pyridine) to scavenge the acidic byproduct as it forms.[9]
RXN-03 Reaction fails to initiate or proceeds very slowly when using a strong base (e.g., NaH, LDA). The base is being consumed by trace water in the reaction setup before it can deprotonate the intended substrate.Solution: Wash solid bases like NaH with dry hexanes to remove the mineral oil coating and any surface hydroxides. Prepare LDA in situ under anhydrous conditions. Always titrate organolithium solutions before use. Use a visual indicator of dryness in solvents when possible (e.g., sodium/benzophenone).
RXN-04 Inconsistent or poor enantioselectivity in an asymmetric catalysis reaction using a ligand derived from 2-aminocyclohexan-1-ol. Water is interfering with the formation of the active chiral catalyst or altering the coordination sphere of the metal center, leading to alternative, non-selective reaction pathways.Solution: Assemble the catalyst and run the reaction in a glovebox if possible. If using a Schlenk line, ensure all reagents and solvents are thoroughly degassed and dried. Pre-forming the catalyst under strictly anhydrous conditions before adding the substrate can sometimes improve results.

Key Experimental Protocols & Data

Protocol 1: Rigorous Drying of 2-Aminocyclohexan-1-ol

Causality: Since 2-aminocyclohexan-1-ol is a solid, it can adsorb significant amounts of atmospheric moisture on its surface. This protocol aims to remove adsorbed and bound water without causing thermal decomposition.

  • Place the solid 2-aminocyclohexan-1-ol in a round-bottom flask or a suitable vacuum-rated vessel.

  • Place the flask in a vacuum desiccator containing a strong desiccant such as phosphorus pentoxide (P₄O₁₀) or anhydrous calcium sulfate (Drierite).

  • Apply a high vacuum to the desiccator and leave the solid to dry for 12-24 hours at room temperature.

  • For more stubborn moisture, drying in a vacuum oven at a temperature well below the compound's melting point (e.g., 40-50 °C) for 4-6 hours can be effective.

  • Once dry, store the compound in a desiccator or a glovebox until use.

Data Table: Recommended Drying Agents for Solvents

Causality: The choice of drying agent is critical and depends on the solvent. An inappropriate agent can be ineffective or react with the solvent. The data below, adapted from Williams, D. B. G., & Lawton, M., provides a quantitative guide to achieving anhydrous conditions.[13]

SolventRecommended Primary Drying AgentAchievable Water Content (ppm)Incompatible Agents
Tetrahydrofuran (THF) Sodium/Benzophenone (still)< 10Strong acids
Activated 3Å Molecular Sieves< 10 (after >48h)
Dichloromethane (DCM) Calcium Hydride (CaH₂)~10-15Na, K (reactive)
Toluene Sodium/Benzophenone (still)< 10
Acetonitrile Activated 3Å Molecular Sieves< 10Na, K (reactive)
Methanol Magnesium/Iodine~50Na, CaH₂ (reactive)
Protocol 2: Setting up a Reaction Under Inert Atmosphere (Schlenk Line)

Causality: This procedure uses a dual vacuum/inert gas manifold (Schlenk line) to systematically remove air and moisture from the reaction vessel, creating a controlled environment for the reaction.

  • Glassware Preparation: Assemble the reaction flask (e.g., a three-neck flask with a condenser, dropping funnel, and septum). Ensure all joints are well-greased and sealed.

  • Flame Drying: Gently heat the entire apparatus with a heat gun under a high vacuum. Heat until all visible moisture is gone, then continue for another 2-3 minutes.

  • Purge Cycle: Allow the glassware to cool to room temperature under vacuum. Then, backfill the flask with a positive pressure of dry argon or nitrogen. Repeat this vacuum/backfill cycle three times to ensure all atmospheric gases are removed.

  • Solvent Transfer: Add the anhydrous solvent to the reaction flask via a cannula or a dry syringe through the rubber septum.

  • Reagent Addition: Add the dried 2-aminocyclohexan-1-ol and other solid reagents under a positive flow of inert gas. Liquid reagents should be added via a dry syringe.

  • Maintain Atmosphere: Throughout the reaction, maintain a slight positive pressure of inert gas, typically by connecting the top of the condenser to a gas bubbler.

Visualized Workflows

Troubleshooting a Moisture-Sensitive Reaction

The following decision tree illustrates a logical workflow for diagnosing the root cause of a failed or low-yielding reaction.

TroubleshootingWorkflow Start Problem: Low Yield or Reaction Failure CheckSolvent Was the solvent rigorously dried and handled under inert gas? Start->CheckSolvent SolventOK Solvent is likely not the issue. CheckSolvent->SolventOK Yes FixSolvent Action: Re-dry solvent using an appropriate method (Table 2). Use cannula transfer. CheckSolvent->FixSolvent No CheckGlassware Was all glasswareflame-dried or oven-dried immediately before use? GlasswareOK Glassware is likely not the issue. CheckGlassware->GlasswareOK Yes FixGlassware Action: Disassemble and properly flame-dry all glassware under vacuum. CheckGlassware->FixGlassware No CheckReagents Were reagents (e.g., organometallics) titrated? Were solids dried? ReagentsOK Reagents are likely not the issue. CheckReagents->ReagentsOK Yes FixReagents Action: Use a fresh bottle, dry solids in vacuum oven, or titrate active reagents. CheckReagents->FixReagents No CheckAtmosphere Was a positive pressure of inert gas maintained throughout the reaction? AtmosphereOK Atmosphere is likely not the issue. CheckAtmosphere->AtmosphereOK Yes FixAtmosphere Action: Review inert gas setup. Check for leaks. Ensure positive pressure via bubbler. CheckAtmosphere->FixAtmosphere No SolventOK->CheckGlassware GlasswareOK->CheckReagents ReagentsOK->CheckAtmosphere Success Re-run Experiment FixSolvent->Success FixGlassware->Success FixReagents->Success FixAtmosphere->Success

Caption: A decision tree for troubleshooting failed reactions.

Inert Atmosphere Reaction Setup Workflow

This diagram outlines the critical sequence of steps for preparing a reaction vessel to ensure an anhydrous, oxygen-free environment.

SetupWorkflow A 1. Assemble Dry Glassware B 2. Connect to Schlenk Line A->B C 3. Heat with Heat Gun under High Vacuum B->C D 4. Cool to RT under Vacuum C->D E 5. Perform 3x Vacuum/Inert Gas Purge Cycles D->E F 6. Add Anhydrous Solvent via Cannula E->F G 7. Add Reagents under Positive Gas Flow F->G H Ready for Reaction G->H

Caption: Workflow for setting up an inert atmosphere reaction.

References

  • Chemistry LibreTexts. (2025). LAB 3 - ALCOHOLS AND AMINES. Retrieved March 4, 2026, from [Link]

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  • Smith, J. R. L., Smart, A. U., & Twigg, M. V. (1992). The reactions of amine, polyamine and amino alcohol corrosion inhibitors in water at high temperature. Journal of the Chemical Society, Perkin Transactions 2, 939-947. [Link]

  • Jasperse, J. (n.d.). Chem 360 Jasperse Ch. 19 Notes + Answers. Amines. Retrieved March 4, 2026, from [Link]

  • Michigan State University Chemistry. (n.d.). Amine Reactivity. Retrieved March 4, 2026, from [Link]

  • University of Rochester Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved March 4, 2026, from [Link]

  • Prati, L., et al. (2013). Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups. Molecules, 18(7), 8551-8563. [Link]

  • Michael, F. E. (2010). Catalytic Organometallic Reactions of Ammonia. Accounts of chemical research, 43(1), 136–145. [Link]

  • O'Sullivan, B., et al. (2023). Recent progress in drying technologies for improving the stability and delivery efficiency of biopharmaceuticals. Journal of Pharmaceutical Investigation, 53, 1-28. [Link]

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  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]

  • Schiffers, I., et al. (2006). Resolution of racemic 2-aminocyclohexanol derivatives and their application as ligands in asymmetric catalysis. The Journal of Organic Chemistry, 71(6), 2320-2331. [Link]

  • Balaraman, E., et al. (2022). Oxidation of Organic Compounds Using Water as the Oxidant with H2 Liberation Catalyzed by Molecular Metal Complexes. Accounts of Chemical Research, 55(16), 2238–2251. [Link]

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  • SlideShare. (n.d.). DRYING lab 6. Retrieved March 4, 2026, from [Link]

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Technical Support Center: Enhancing the Stability of Aminocyclohexanol Compounds for Long-Term Storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with aminocyclohexanol compounds. These bifunctional molecules, featuring both a primary amine and a hydroxyl group on a rigid cyclohexane scaffold, are invaluable in medicinal chemistry.[1] However, their chemical nature presents unique challenges for long-term storage and handling. This guide provides in-depth, field-proven insights and actionable protocols to mitigate degradation and ensure the integrity of your compounds.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and observations researchers encounter when storing aminocyclohexanol derivatives.

Q1: My solid aminocyclohexanol compound has developed a yellow or brown tint over time. What is causing this discoloration, and can I still use the material?

A: A color change, typically to yellow or brown, is a strong indicator of oxidative degradation. The primary amine group in the aminocyclohexanol structure is susceptible to oxidation, which can be initiated by atmospheric oxygen.[2][3] This process can form colored impurities, such as nitro or nitroso compounds, and other degradation products.

Causality: Amine oxidation often proceeds via free-radical mechanisms, which can be accelerated by exposure to light and trace metal impurities.[2][4] While the compound may still contain a high percentage of the active pharmaceutical ingredient (API), the presence of these degradants can interfere with experimental results, introduce toxicity, and reduce the overall potency.[5][6]

Recommendation: It is crucial to first re-analyze the material using a validated analytical method, such as HPLC, to quantify the purity and identify the degradation products.[7][8] For non-critical research applications, the material might be usable if the purity is still within an acceptable range. However, for drug development, cGMP applications, or any sensitive biological assays, using the discolored material is not recommended. The best practice is to prevent this degradation from occurring in the first place.

Q2: After several weeks in storage, HPLC analysis of my compound shows reduced peak area for the main component and the emergence of new, unidentified peaks. What are the likely degradation pathways?

A: This is a classic sign of chemical instability. For aminocyclohexanols, there are several potential degradation pathways that can lead to this analytical profile:

  • Oxidation: As discussed in Q1, this is a primary degradation route for the amine functional group.[2]

  • Reaction with Carbon Dioxide: The primary amine can react with atmospheric carbon dioxide (CO₂) to form carbamate salts.[9] This is often reversible but can lead to changes in the material's physical properties and analytical profile.

  • Hydrolysis: While the core cyclohexane structure is robust, if your compound is a salt form (e.g., hydrochloride), it can be hygroscopic. Absorbed moisture can promote degradation or changes in the crystal structure.[10]

  • Thermal Degradation: Elevated storage temperatures can accelerate all degradation pathways and may cause specific intramolecular reactions or decomposition.[10][11]

  • Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation, particularly oxidative processes.[6][10]

Identifying the exact pathway requires conducting a forced degradation study, which is a critical step in pharmaceutical development.[12][13]

Q3: What are the absolute essential "best practice" storage conditions for a newly synthesized aminocyclohexanol compound?

A: To provide a baseline of stability, every aminocyclohexanol compound, regardless of its specific structure, should be stored with the following precautions:

  • Tightly-Sealed Container: Use a container with a secure, airtight seal to minimize exposure to atmospheric oxygen, moisture, and CO₂.[14][15] For highly sensitive compounds, consider a vial with a PTFE-lined cap.

  • Protection from Light: Store containers in the dark, either by using amber glass vials or by placing them inside a secondary light-blocking container (e.g., a box or cabinet).[10]

  • Controlled Low Temperature: Store the compound in a cool environment. Refrigeration (2-8°C) is a common and effective practice.[9][16][17] Avoid freeze-thaw cycles unless the compound's stability under these conditions is known.

  • Inert Atmosphere: For maximum protection, especially for long-term storage, flush the container headspace with an inert gas like argon or nitrogen before sealing.[18][19]

Q4: I need to store my aminocyclohexanol in a solution for my experiments. What new stability concerns does this introduce?

A: Storing aminocyclohexanols in solution introduces significant new variables, primarily related to the solvent and pH.

  • pH Stability: The protonation state of the amino group is pH-dependent. At acidic pH, it exists as the more stable ammonium salt, which is generally less susceptible to oxidation. However, extreme pH (highly acidic or highly alkaline) can catalyze hydrolysis or other reactions.[20][21][22] It is critical to determine the optimal pH range for your specific molecule.

  • Solvent Reactivity: Avoid using reactive solvents. For example, acetone could potentially form an imine with the primary amine over time. Ensure the chosen solvent is of high purity and does not contain impurities (like peroxides in aged ethers) that could accelerate degradation.

  • Dissolved Oxygen: Solvents can contain dissolved oxygen, which can lead to oxidation. Using degassed solvents is a crucial step for enhancing the stability of solutions.

Troubleshooting Guide: A Deeper Dive into Degradation

This section provides a structured approach to diagnosing and solving common stability problems.

Problem: Suspected Oxidative Degradation
  • Symptoms: Progressive color change (yellowing/browning), formation of insoluble particulates, appearance of new peaks in chromatographic analysis, loss of potency.

  • Root Cause Analysis: The lone pair of electrons on the nitrogen atom of the primary amine makes it susceptible to attack by electrophilic species, including oxygen and free radicals. This can lead to a cascade of reactions forming a complex mixture of degradation products. The process is often autocatalytic, meaning the degradation products can themselves accelerate further degradation.

  • Mitigation Strategies & Protocols:

    • 1. Inert Gas Blanketing: The most effective method to prevent oxidation is to remove oxygen from the storage environment.[18][19] This is achieved by replacing the air in the container's headspace with a dry, inert gas.

      graphdot A Open Vial B Dispense Solid A->B C Insert Gas Needle B->C D Insert Vent Needle C->D E Flush with N2/Ar (1-2 minutes) D->E F Remove Vent Needle E->F G Remove Gas Needle F->G H Seal Vial Tightly G->H

    • 2. Use of Antioxidants: In some cases, particularly for formulations, adding a small amount of an antioxidant can inhibit free-radical-mediated oxidation. [2]Common choices include hindered phenols like Butylated Hydroxytoluene (BHT) or aromatic amines. [4][23] * Causality: Antioxidants act as free radical scavengers. They react with and neutralize the radical intermediates that propagate the oxidative degradation chain reaction, thus protecting the aminocyclohexanol molecule. [24] * Consideration: This approach is more common in formulated drug products than for storing raw chemical materials. The antioxidant must be compatible with the final application and may complicate analysis.

Problem: Instability in Solution
  • Symptoms: Cloudiness or precipitation in a previously clear solution, pH drift over time, rapid appearance of degradants in HPLC analysis.

  • Root Cause Analysis: The stability of an aminocyclohexanol in solution is a function of pH, solvent choice, and concentration. The amine group's basicity (pKa is typically ~9-10) means that in neutral water, a significant portion of the molecule will be in the protonated (ammonium) form. Changes in pH can shift this equilibrium, affecting solubility and reactivity.

  • Mitigation Strategies & Protocols:

    • 1. pH Control: Maintaining an optimal pH is the most critical factor for solution stability. For most aminocyclohexanols, a slightly acidic pH (e.g., pH 4-6) is ideal, as it keeps the amine group protonated and less reactive without introducing acid-catalyzed hydrolysis. [10][22] Protocol 2: Preparing a Buffered Stock Solution

      • Determine Optimal pH: If not known, perform a preliminary experiment by preparing small amounts of the compound in a series of buffers (e.g., pH 4, 5, 6, 7, 8) and monitoring for clarity and purity over a few days.

      • Select a Buffer: Choose a biocompatible buffer system with a pKa close to the target pH. See Table 1 for suggestions.

      • Prepare Buffer: Prepare the buffer solution using high-purity water (e.g., Milli-Q or WFI).

      • Degas the Buffer: Before adding your compound, degas the buffer by sparging with nitrogen or argon for 15-20 minutes or by using vacuum sonication. This removes dissolved oxygen.

      • Dissolve Compound: Dissolve the aminocyclohexanol compound in the degassed buffer to the desired concentration.

      • Store Properly: Store the final solution in a tightly sealed, light-protected container at 2-8°C. For long-term storage, consider storing under an inert gas headspace.

    • 2. Data Summary: pH and Buffer Selection

Target pH Range Recommended Buffer System Considerations
4.0 - 5.5Acetate BufferBiocompatible, widely used.
5.5 - 6.5Citrate BufferCan chelate metal ions, which may enhance stability.
6.0 - 7.5Phosphate Buffer (PBS)Physiologically relevant, but can sometimes participate in reactions.
7.0 - 8.5HEPES, TrisCommon biological buffers. Ensure they do not react with your compound.
Advanced Protocol: Forced Degradation Study

For drug development professionals, understanding how a molecule degrades is a regulatory necessity. [12]A forced degradation (or stress testing) study is designed to intentionally accelerate degradation to identify likely degradation products and pathways. [5][13]

graphdot cluster_0 Stress Conditions cluster_1 Analysis & Evaluation A Acid Hydrolysis (e.g., 0.1M HCl) F Analyze Samples (HPLC, LC-MS) A->F B Base Hydrolysis (e.g., 0.1M NaOH) B->F C Oxidation (e.g., 3% H2O2) C->F D Thermal (e.g., 60°C) D->F E Photolytic (ICH Q1B) E->F G Identify Degradation Products F->G H Elucidate Degradation Pathways G->H I Develop Stability- Indicating Method H->I

Caption: Workflow for a forced degradation study.

Protocol 3: Executing a Forced Degradation Study

  • Objective: To achieve approximately 5-20% degradation of the parent compound to ensure that degradation products are detectable without being excessive. [5]1. Preparation: Prepare several solutions of your aminocyclohexanol compound (e.g., at 1 mg/mL) in a suitable solvent (e.g., water/acetonitrile).

  • Acid & Base Hydrolysis: To separate aliquots, add acid (e.g., 0.1M HCl) and base (e.g., 0.1M NaOH). Heat gently (e.g., 60°C) and take time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis. [11]3. Oxidation: To another aliquot, add a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂). Leave at room temperature and monitor at the same time points.

  • Thermal Stress: Store both a solid sample and a solution sample in an oven at an elevated temperature (e.g., 60-80°C). [11]5. Photostability: Expose a solid sample and a solution sample to light conditions as specified in the ICH Q1B guideline. Wrap a control sample in foil to protect it from light.

  • Analysis: Analyze all stressed samples, along with a control sample stored at 2-8°C in the dark, by a stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection to help identify the mass of the degradants.

  • Evaluation: Compare the chromatograms to identify and quantify the degradation products formed under each condition. This information is invaluable for developing stable formulations and setting appropriate storage instructions. [6]

Summary of Recommended Storage Conditions
Parameter Solid Compound (Raw Material) Aqueous Solution (Stock)
Temperature 2-8°C (Refrigerated)2-8°C (Refrigerated)
Atmosphere Required: Tightly sealed container. Recommended: Inert gas (N₂/Ar) headspace. [17]Required: Degassed buffer. Recommended: Inert gas (N₂/Ar) headspace.
Light Protect from light (Amber vial or store in dark).Protect from light (Amber vial or store in dark).
Moisture Store in a desiccated environment if known to be hygroscopic.Use high-purity water; prepare fresh as needed.
pH Control Not applicable (as solid)CRITICAL: Maintain in an optimized, buffered pH range (typically pH 4-6). [25]
References
  • Forced Degradation Testing - SGS. (n.d.). SGS. Retrieved March 4, 2026, from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). LGC. Retrieved March 4, 2026, from [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Syngene International Ltd. Retrieved March 4, 2026, from [Link]

  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025, March 27). Lhasa Limited. Retrieved March 4, 2026, from [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). VR Analytical. Retrieved March 4, 2026, from [Link]

  • Chemical Storage. (n.d.). University of Alabama at Birmingham. Retrieved March 4, 2026, from [Link]

  • Inhibition of amine oxidation. (2012, October 25). Google Patents.
  • Storage of Hazardous Chemicals. (n.d.). Health and Safety Authority (HSA). Retrieved March 4, 2026, from [Link]

  • Principles of Inert Atmosphere Storage. (2024, December 27). ResearchGate. Retrieved March 4, 2026, from [Link]

  • Protective activity of aromatic amines and imines against oxidative nerve cell death. (2001, November 15). Molecular Pharmacology. Retrieved March 4, 2026, from [Link]

  • trans-2-Amino-cyclohexanol | CAS#:13374-31-7. (2025, August 22). Chemsrc. Retrieved March 4, 2026, from [Link]

  • Aromatic Amines Antioxidants. (n.d.). Performance Additives. Retrieved March 4, 2026, from [Link]

  • Trans -2-Aminocyclohexanol derivatives as pH-triggered conformational switches. (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]

  • Material Safety Data Sheet - Pi Chemicals. (n.d.). Pi Chemicals. Retrieved March 4, 2026, from [Link]

  • Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. (n.d.). PMC. Retrieved March 4, 2026, from [Link]

  • Inerting - HSE. (2025, August 19). Health and Safety Executive. Retrieved March 4, 2026, from [Link]

  • Mechanism of action of amine-type antioxidants at temperatures above 110 °C. (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]

  • Stable aminoalcohol formation with glycine. (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]

  • Trans-2-Aminocyclohexanols as pH-triggered molecular switches. (2025, August 7). ResearchGate. Retrieved March 4, 2026, from [Link]

  • Separation of 4-Aminocyclohexanol on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved March 4, 2026, from [Link]

  • One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. (n.d.). Wiley Online Library. Retrieved March 4, 2026, from [Link]

  • One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. (2025, October 17). ResearchGate. Retrieved March 4, 2026, from [Link]

  • Optimizing Pigment Dispersions with Amino Alcohols. (n.d.). ANGUS Chemical Company. Retrieved March 4, 2026, from [Link]

  • Biodegradation of Cyclohexylamine by Brevibacterium oxydans IH-35A. (n.d.). PMC. Retrieved March 4, 2026, from [Link]

  • Stabilization of Zwitterionic Structures of Amino Acids (Gly, Ala, Val, Leu, Ile, Ser and Pro) by Ammonium Ions in the Gas Phase. (2008, February 14). ACS Publications. Retrieved March 4, 2026, from [Link]

  • Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. (n.d.). MatheO. Retrieved March 4, 2026, from [Link]

  • Bacterial degradation of monocyclic aromatic amines. (n.d.). Frontiers. Retrieved March 4, 2026, from [Link]

  • PROCEDURE FOR THE PRODUCTION OF TRANS-4-AMINOCICLOHEXANOL. (n.d.). Google Patents.
  • Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionaliti. (2024, June 8). DR-NTU. Retrieved March 4, 2026, from [Link]

  • Influence of PH On The Stability of Pharmaceutical. (n.d.). Scribd. Retrieved March 4, 2026, from [Link]

Sources

Validation & Comparative

Validating the Absolute Configuration of Chiral Amino Alcohols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Stereochemical Validation

Chiral amino alcohols represent a privileged scaffold in pharmacology, forming the structural backbone of beta-blockers (e.g., propranolol), sphingolipids, and numerous central nervous system stimulants (e.g., ephedrine). Because enantiomers can exhibit drastically different pharmacokinetic profiles and off-target toxicities, regulatory agencies mandate the unambiguous determination of their absolute configuration (AC).

Historically, optical rotation was the standard for chiral characterization. However, modern drug development requires highly robust, self-validating methodologies. This guide critically compares the three premier techniques for AC validation: X-Ray Crystallography , NMR Spectroscopy via Chiral Derivatizing Agents , and Vibrational Circular Dichroism (VCD) .

Comparative Analysis of AC Validation Methodologies

To select the optimal validation strategy, researchers must weigh sample availability, physical state, and throughput. The following table summarizes the operational parameters of each method:

ParameterX-Ray CrystallographyNMR (Mosher's Method)VCD + DFT Spectroscopy
Sample State High-quality single crystalSolution (e.g., CDCl₃, Pyridine-d₅)Solution (e.g., CDCl₃, CD₂Cl₂)
Quantity Required 0.1 – 1.0 mg1.0 – 5.0 mg5.0 – 15.0 mg
Destructive? NoYes (Covalent derivatization)No (Sample is recoverable)
Throughput Low (Crystallization is a bottleneck)High (Routine NMR automation)Medium (Requires DFT computation)
Core Principle Anomalous dispersion phase shiftMagnetic anisotropy &

mapping
Differential IR absorption of conformers
Validation Metric Flack Parameter (

)
Consistent

sign distribution
Enantiomeric Similarity Index (ESI)

Methodology 1: X-Ray Crystallography (The Gold Standard)

Causality & Principle

X-ray diffraction provides a direct 3D electron density map of a molecule. However, according to Friedel's Law, diffraction patterns are inherently centrosymmetric, rendering enantiomers indistinguishable. To break Friedel's Law, researchers rely on anomalous dispersion —a phenomenon where atoms absorb and re-emit X-rays with a slight phase shift. Light atoms (C, H, N, O) exhibit negligible anomalous scattering. Therefore, the causality of success in this method relies on introducing a "heavy atom" (e.g., forming a hydrochloride or hydrobromide salt of the amino alcohol) and utilizing a specific X-ray wavelength (Cu-K


) to maximize the scattering differential. The result is quantified by the Flack parameter (

).
Step-by-Step Protocol
  • Salt Formation: Dissolve the free-base chiral amino alcohol in a minimal amount of diethyl ether and introduce anhydrous HCl or HBr gas to precipitate the hydrohalide salt.

  • Crystallization: Redissolve the salt in a methanol/water mixture. Use vapor diffusion (e.g., with an antisolvent like acetone) over 3–7 days to grow single crystals (>0.1 mm in all dimensions).

  • Data Acquisition: Mount a single crystal on a diffractometer equipped with a Cu-K

    
     microfocus source (
    
    
    
    Å). Collect data at cryogenic temperatures (100 K) to minimize thermal motion.
  • Structure Solution & Refinement: Solve the phase problem using dual-space algorithms. Refine the structure anisotropically against

    
    .
    
  • Self-Validation: Calculate the Flack parameter. A self-validating result requires

    
     with a standard uncertainty of 
    
    
    
    . If
    
    
    , the model must be inverted to the opposite enantiomer.

Methodology 2: NMR Spectroscopy via Mosher's Method

Causality & Principle

Enantiomers possess identical NMR spectra in achiral environments. Mosher's method resolves this by covalently reacting the chiral amino alcohol with a Chiral Derivatizing Agent (CDA), such as


-methoxy-

-trifluoromethylphenylacetic acid chloride (MTPA-Cl), converting the enantiomers into diastereomers[1]. The causality of the AC determination lies in the magnetic anisotropy of the MTPA phenyl ring. Protons situated directly above or below the face of the phenyl ring experience magnetic shielding and shift upfield (lower ppm). By calculating the chemical shift difference (

) between the (S)-MTPA and (R)-MTPA derivatives, researchers can map the spatial arrangement of the substituents around the stereocenter[2].

Expert Insight: Amino alcohols possess two nucleophilic sites (-OH and -NH₂). Uncontrolled derivatization yields complex mixtures. A self-validating system requires exhaustive derivatization to the bis-MTPA adduct to ensure spectral purity.

Step-by-Step Protocol
  • Exhaustive Derivatization: In two separate vials, dissolve 2 mg of the amino alcohol in 0.5 mL of anhydrous pyridine-d₅. Add an excess (3 equivalents) of (R)-MTPA-Cl to Vial A, and (S)-MTPA-Cl to Vial B. Stir at room temperature for 12 hours to form the bis-MTPA derivatives.

  • NMR Acquisition: Acquire high-resolution 1D

    
    H NMR and 2D COSY/NOESY spectra for both samples at 
    
    
    
    500 MHz.
  • Signal Assignment: Unambiguously assign the protons neighboring the stereocenters using the 2D correlation data.

  • 
     Calculation:  Compute 
    
    
    
    for each assigned proton.
  • Spatial Mapping: Construct a Newman projection. Positive

    
     values indicate substituents located on the right side of the Mosher plane, while negative values indicate substituents on the left, thereby confirming the absolute configuration.
    

Methodology 3: Vibrational Circular Dichroism (VCD)

Causality & Principle

VCD measures the differential absorption of left and right circularly polarized infrared light during molecular vibrational transitions[3]. Because vibrations are highly sensitive to the 3D chiral environment, VCD provides a unique, non-destructive spectral fingerprint for each enantiomer[4]. For amino alcohols, the spatial proximity of the hydroxyl and amine groups frequently results in robust intramolecular hydrogen bonding (e.g., OH···N). This restricts the conformational ensemble, yielding highly diagnostic VCD marker bands in the mid-IR regions[5]. The AC is validated by comparing the experimental spectrum to theoretical spectra generated via Density Functional Theory (DFT)[6].

Step-by-Step Protocol
  • Sample Preparation: Dissolve 10 mg of the chiral amino alcohol in 150

    
    L of an IR-transparent, non-chiral solvent (e.g., CDCl₃). Load the sample into a BaF₂ cell with a 100 
    
    
    
    m path length.
  • Spectral Acquisition: Record the IR and VCD spectra using an FT-VCD spectrometer (800–2000 cm

    
    ). Accumulate scans for 2–4 hours to achieve a high signal-to-noise ratio.
    
  • Conformational Search: Perform a molecular mechanics conformational search (e.g., using the MMFF94 force field) on the proposed AC to identify all low-energy conformers within a 5 kcal/mol window.

  • DFT Computation: Optimize the geometries and calculate harmonic vibrational frequencies and rotational strengths using DFT (e.g., B3LYP/6-311+G(d,p) level of theory)[6].

  • Self-Validation: Boltzmann-average the calculated spectra to generate a theoretical VCD spectrum. Overlay this with the experimental data. A positive Enantiomeric Similarity Index (ESI) confirms the modeled AC.

Decision Workflow for AC Determination

To streamline the validation process, adhere to the following logic-driven workflow based on sample properties:

ACDecision Start Chiral Amino Alcohol Crystalline Forms single crystals? Start->Crystalline XRay X-Ray Crystallography Crystalline->XRay Yes (Heavy atom salt) Derivatize Covalent derivatization? Crystalline->Derivatize No (Amorphous/Liquid) NMR NMR (Mosher's Method) Derivatize->NMR Yes (>2 mg available) VCD VCD + DFT Modeling Derivatize->VCD No (Non-destructive)

Decision workflow for selecting the optimal absolute configuration validation method.

References

  • Marcin Górecki, Grażyna Groszek, Jadwiga Frelek. "Chirality sensing of bioactive compounds with amino alcohol unit via circular dichroism." PubMed (NIH).[Link]

  • "Fourier Transform Vibrational Circular Dichroism of Small Pharmaceutical Molecules." American Institute of Physics (AIP).[Link]

  • "Computational methods and points for attention in absolute configuration determination." Frontiers in Chemistry.[Link]

  • Virginia Rondinini, Federica Aiello, et al. "A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent." MDPI Molecules.[Link]

  • "Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance." PubMed Central (NIH).[Link]

Sources

Comparing the catalytic efficiency of different aminocyclohexanol-based ligands

Author: BenchChem Technical Support Team. Date: March 2026

Catalytic Efficiency of Aminocyclohexanol-Based Ligands: A Comparative Guide

Executive Summary

In the landscape of modern synthetic chemistry, the selection of chiral ligands is the defining factor in achieving high enantioselectivity and catalytic turnover. While simple acyclic amino alcohols like ethanolamine or prolinol are ubiquitous, aminocyclohexanol derivatives—specifically (1S,2S)-2-aminocyclohexanol and trans-2-aminocyclohexanol—offer unparalleled architectural rigidity[1]. This guide provides a rigorous, data-driven comparison of aminocyclohexanol-based ligands against alternative scaffolds, focusing on their performance in Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) and Nickel-catalyzed Suzuki cross-coupling.

Structural Dynamics & Ligand Design

The superiority of aminocyclohexanol ligands stems from their cyclic backbone, which severely restricts the conformational freedom of the transition state[1].

  • Stereofacial Differentiation: In ATH, the rigid cyclohexane ring of (1S,2S)-2-aminocyclohexanol locks the spatial arrangement of the amino and hydroxyl groups. When complexed with a Ru(II) center, this creates a highly defined chiral pocket that maximizes the enantiomeric excess (ee) of the resulting alcohols[2].

  • Steric Stabilization: In cross-coupling reactions, unactivated secondary alkyl halides are prone to unwanted β-hydride elimination. The bidentate N,O-coordination of trans-2-aminocyclohexanol provides the precise electronic tuning and steric bulk required to stabilize highly reactive Nickel intermediates, outperforming traditional ligands like bathophenanthroline[3].

Quantitative Performance Breakdown

To objectively evaluate catalytic efficiency, we benchmark these ligands across two distinct reaction paradigms: asymmetric induction (ATH) and cross-coupling (Suzuki).

Table 1: Comparative Efficiency in Ru-Catalyzed ATH of Acetophenone

Conditions: [RuCl2(mesitylene)]2 precatalyst, 2-propanol (hydrogen donor), KOH, Room Temperature.

Ligand SystemBackbone TypeYield (%)Enantiomeric Excess (ee %)Reference
(1S,2S)-2-Aminocyclohexanol (N-tosyl) Rigid Cyclic9596 (S) [4]
(1S,2S)-2-Aminocyclohexanol (N-methyl) Rigid Cyclic9468 (S)[4]
(S)-Prolinol Semi-Rigid Cyclic>80~80 (S)[1]
Ethanolamine AcyclicVariableN/A (Achiral)[1]
Table 2: Ni-Catalyzed Suzuki Cross-Coupling of Secondary Alkyl Halides

Conditions: NiI2 precatalyst, Arylboronic acid, K3PO4, Isopropanol, 60°C.

Ligand SystemSubstrate ClassCatalytic Efficiency / YieldReference
trans-2-Aminocyclohexanol Secondary Alkyl BromidesHigh (>80%) [3]
trans-2-Aminocyclohexanol Secondary Alkyl IodidesHigh (>80%) [3]
Bathophenanthroline Secondary Alkyl HalidesIneffective (<10%)[3]

Mechanistic Workflows and Logical Pathways

The following diagrams map the logical selection of ligands based on reaction requirements and the mechanistic cycle of the ATH process.

LigandSelection Start Substrate Selection Ketones Prochiral Ketones (ATH) Start->Ketones AlkylHalides Unactivated Alkyl Halides (Suzuki) Start->AlkylHalides Ligand1 (1S,2S)-2-Aminocyclohexanol Ketones->Ligand1 Chiral Induction Ligand2 trans-2-Aminocyclohexanol AlkylHalides->Ligand2 Steric Bulk Metal1 Ru(II) Precatalyst Ligand1->Metal1 Complexation Metal2 NiI2 Precatalyst Ligand2->Metal2 Complexation Product1 Chiral Alcohols (Up to 96% ee) Metal1->Product1 Hydrogenation Product2 Cross-Coupled Products Metal2->Product2 Cross-Coupling

Caption: Logical workflow for selecting aminocyclohexanol ligands based on reaction type.

ATH_Mechanism Precatalyst Ru(II) + Ligand ActiveCat Active Ru-Amido Complex Precatalyst->ActiveCat Base (KOH) Hydride Ru-Hydride Intermediate ActiveCat->Hydride Dehydrogenation TS Six-Membered TS Hydride->TS Ketone Binding TS->ActiveCat Regeneration Product Enantioenriched Alcohol TS->Product Hydride Transfer Regen Isopropanol (Donor) Regen->Hydride

Caption: Mechanistic cycle of Ru-catalyzed ATH using aminocyclohexanol-derived ligands.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies incorporate explicit causality for reagent selection and built-in validation checkpoints.

Protocol A: Ru-Catalyzed ATH of Aryl Ketones[4]

Objective: Synthesize (S)-1-phenylethanol from acetophenone using (1S,2S)-N-tosyl-2-aminocyclohexanol.

  • Catalyst Complexation: In a Schlenk flask under argon, combine [RuCl2(mesitylene)]2 (0.5 mol%) and (1S,2S)-N-tosyl-2-aminocyclohexanol (1.0 mol%) in anhydrous 2-propanol. Heat to 80°C for 20 minutes.

    • Causality: Heating drives the complete displacement of chloride ligands, forcing the bidentate coordination of the amino alcohol to form the precatalyst.

  • Activation & Substrate Addition: Cool the system to room temperature. Add acetophenone (1.0 equiv) followed by a 0.1 M solution of KOH in 2-propanol (2.0 mol%).

    • Causality: KOH acts as a base to deprotonate the coordinated amine, generating the active 16-electron Ru-amido species. This species subsequently abstracts a proton and hydride from 2-propanol to enter the catalytic cycle.

  • Incubation: Stir at room temperature for 15 hours.

    • Self-Validation Checkpoint: Extract a 10 µL aliquot at the 2-hour mark and analyze via chiral HPLC. A conversion rate of <40% at this stage strongly indicates moisture contamination quenching the sensitive Ru-hydride intermediate. If observed, the reaction must be aborted and restarted with strictly anhydrous, degassed 2-propanol.

Protocol B: Ni-Catalyzed Suzuki Cross-Coupling of Unactivated Alkyl Halides[3]

Objective: Couple a secondary alkyl bromide with an arylboronic acid.

  • Precatalyst Assembly: Inside an argon-filled glovebox, combine NiI2 (10 mol%), trans-2-aminocyclohexanol (10 mol%), and sodium hexamethyldisilazide (NaHMDS, 10 mol%) in anhydrous isopropanol.

    • Causality: NaHMDS selectively deprotonates the hydroxyl group of the amino alcohol, facilitating strong bidentate N,O-coordination to the Nickel center. This prevents catalyst aggregation (visible as "black-out" precipitation) during the reaction.

  • Coupling Reaction: Add the secondary alkyl bromide (1.0 equiv), arylboronic acid (1.5 equiv), and potassium phosphate (K3PO4, 2.0 equiv). Seal the vessel and stir at 60°C for 24 hours.

    • Causality: K3PO4 is a mild, insoluble base that slowly activates the boronic acid via the formation of a reactive boronate complex, which is essential for the transmetalation step without degrading the alkyl halide.

  • Quenching & Analysis: Filter the mixture through a short silica plug using ethyl acetate and analyze by GC/MS.

    • Self-Validation Checkpoint: Monitor the reaction via GC/MS at 4 hours. The presence of homocoupled biaryl byproducts (>5%) indicates premature transmetalation driven by trace oxygen intrusion. The system must be rigorously degassed (freeze-pump-thaw) prior to base addition in future runs.

References

  • Title: Resolution of Racemic 2-Aminocyclohexanol Derivatives and Their Application as Ligands in Asymmetric Catalysis Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Amino Alcohols as Ligands for Nickel-Catalyzed Suzuki Reactions of Unactivated Alkyl Halides, Including Secondary Alkyl Chlorides, with Arylboronic Acids Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

Sources

A Researcher's Guide to Cross-Referencing NMR Data for Substituted Cyclohexanolamines: From Stereochemical Assignment to Quantitative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and synthetic chemistry, the precise structural elucidation of molecules is paramount. For substituted cyclohexanolamines, a common scaffold in many pharmaceutical agents, determining the relative and absolute stereochemistry is a critical step that dictates biological activity and therapeutic efficacy. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose, offering a detailed window into the three-dimensional architecture of these molecules.[1][2][3]

This guide provides an in-depth comparison of NMR data for substituted cyclohexanolamines, moving beyond a simple recitation of protocols to explain the underlying principles that govern the observed spectral differences. We will explore how to leverage ¹H and ¹³C NMR spectroscopy to confidently distinguish between diastereomers, with a focus on interpreting chemical shifts and coupling constants. Furthermore, we will delve into advanced 2D NMR techniques for unambiguous confirmation and provide a robust experimental workflow for acquiring high-quality, reproducible data.

The Foundational Principle: Conformational Rigidity and Anisotropy

The key to differentiating stereoisomers of substituted cyclohexanolamines lies in the fixed chair conformation of the cyclohexane ring.[1][2] This conformational preference places substituents in distinct spatial orientations: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring).[4] These different positions create unique electronic environments, leading to discernible differences in the NMR spectra.[1][2] For instance, in trans-4-aminocyclohexanol, the thermodynamically more stable conformation is the diequatorial form, where both the hydroxyl and amino groups occupy equatorial positions.[1]

¹H NMR Spectroscopy: A Powerful Diagnostic Tool

Proton NMR is often the first and most informative experiment for stereochemical assignment of cyclohexanolamines. The chemical shifts (δ) and proton-proton coupling constants (J) of the protons attached to the carbon atoms bearing the amino and hydroxyl groups are particularly diagnostic.[1]

Chemical Shifts: The Influence of Substituent Orientation

The orientation of a proton (axial or equatorial) significantly impacts its chemical shift. Generally, equatorial protons resonate at a lower field (higher ppm) compared to their axial counterparts. This is due to the so-called "anisotropic effect" of the C-C single bonds in the cyclohexane ring.

For example, in 4-aminocyclohexanol, the H-1 proton (attached to the carbon with the hydroxyl group) in the cis isomer is equatorial and appears at a lower field (~3.96 ppm in D₂O) than the axial H-1 proton in the trans isomer (~3.58 ppm in D₂O).[2] A similar trend is observed for the H-4 proton attached to the carbon bearing the amino group.[2]

Coupling Constants (³J): A Definitive Indicator of Stereochemistry

The magnitude of the vicinal coupling constant (³J), which describes the interaction between protons on adjacent carbons, is highly dependent on the dihedral angle between them, as described by the Karplus equation.[5] This makes ³J a powerful tool for determining the relative orientation of substituents.

  • Large axial-axial couplings (³J_ax-ax_): Typically in the range of 10-13 Hz, indicative of a dihedral angle of ~180°. The observation of a large coupling constant for the H-1 or H-4 proton is a strong indicator of the trans isomer, where these protons are in an axial position.[1][5]

  • Smaller axial-equatorial (³J_ax-eq_) and equatorial-equatorial (³J_eq-eq_) couplings: Generally in the range of 2-5 Hz, corresponding to dihedral angles of ~60°.[2][5]

The following workflow illustrates the logic of using ¹H NMR for isomer differentiation:

G cluster_0 ¹H NMR Analysis Workflow A Acquire ¹H NMR Spectrum B Identify Signals for H-1 (CH-OH) and H-4 (CH-NH₂) A->B C Analyze Coupling Patterns (Multiplicity) B->C D Measure ³J Coupling Constants C->D E Large ³J_ax-ax (10-13 Hz)? D->E Evaluate Magnitude F Trans Isomer (diequatorial substituents) E->F Yes G Cis Isomer (axial/equatorial substituents) E->G No (Smaller couplings)

Caption: Workflow for aminocyclohexanol isomer differentiation using ¹H NMR.

¹³C NMR Spectroscopy: A Complementary Perspective

Carbon-13 NMR provides additional, complementary data for stereochemical assignment. The chemical shifts of the carbon atoms in the cyclohexane ring are sensitive to the orientation of the substituents.

A key diagnostic feature is the chemical shift of the carbon atoms bearing the substituents (C-1 and C-4 in 4-aminocyclohexanol). The "γ-gauche effect" dictates that a substituent in the axial position will shield the γ-carbons (three bonds away), causing them to resonate at a higher field (lower ppm) compared to when the substituent is equatorial.[6]

Furthermore, the chemical shift of the carbon directly attached to an axial substituent is typically shifted upfield compared to its equatorial counterpart.[6][7]

Comparative NMR Data for cis- and trans-4-Aminocyclohexanol

The following tables summarize the key ¹H and ¹³C NMR spectral data for the differentiation of cis- and trans-4-aminocyclohexanol, providing a clear reference for researchers.[2]

Table 1: ¹H NMR Spectral Data (ppm) for 4-Aminocyclohexanol Isomers in D₂O [2]

Protoncis-4-Aminocyclohexanoltrans-4-AminocyclohexanolKey Distinguishing Features
H-1 (CH-OH) ~3.96 (multiplet)~3.58 (multiplet)The equatorial H-1 in the cis isomer is deshielded (downfield) compared to the axial H-1 in the trans isomer.
H-4 (CH-NH₂) ~3.20 (multiplet)~2.65 (multiplet)Similar to H-1, the equatorial H-4 in the cis isomer is deshielded relative to the axial H-4 in the trans isomer.

Table 2: Key ¹H-¹H Coupling Constants (Hz) for 4-Aminocyclohexanol Isomers [1][2]

Couplingcis-4-Aminocyclohexanoltrans-4-AminocyclohexanolSignificance
³J for H-1 and H-4 Smaller axial-equatorial and equatorial-equatorial couplings (2-5 Hz)Large axial-axial couplings (10-13 Hz)The magnitude of the vicinal coupling constant is a definitive indicator of the substituent's orientation.

Table 3: ¹³C NMR Chemical Shift Data (ppm) for 4-Aminocyclohexanol Isomers in D₂O [2]

Carboncis-4-Aminocyclohexanoltrans-4-AminocyclohexanolKey Distinguishing Features
C-1 (CH-OH) ~67.5~71.0The carbon bearing the axial hydroxyl group in the cis isomer is shielded (upfield) compared to the equatorial hydroxyl-bearing carbon in the trans isomer.
C-4 (CH-NH₂) ~48.0~51.5Similarly, the carbon with the equatorial amino group in the cis isomer is deshielded compared to the axial amino-bearing carbon in the trans isomer.

Advanced NMR Techniques for Unambiguous Assignment

For complex or ambiguous cases, 2D NMR techniques provide definitive structural confirmation.

Nuclear Overhauser Effect Spectroscopy (NOESY)

NOESY experiments detect through-space interactions between protons that are close to each other (typically within 5 Å), regardless of whether they are connected through bonds.[1] This is particularly useful for confirming the relative stereochemistry of substituents on the cyclohexane ring. For example, in a cis-1,4-disubstituted cyclohexanolamine, a NOESY cross-peak would be expected between the axial proton at C-1 and the axial protons at C-3 and C-5, as well as between the equatorial proton at C-4 and the equatorial protons at C-3 and C-5.

Exchange Spectroscopy (EXSY)

EXSY is a variation of the NOESY experiment that can be used to study chemical exchange processes, such as the interconversion between different conformations or diastereomers.[8][9] This can be a valuable tool for identifying and quantifying equilibrating isomers.[8]

The workflow for advanced NMR analysis is as follows:

G cluster_1 Advanced NMR Confirmation A Ambiguous Stereochemistry from 1D NMR B Perform 2D NOESY/ROESY Experiment A->B E Perform 2D EXSY Experiment (if exchange is suspected) A->E C Analyze Through-Space Correlations B->C D Confirm Relative Stereochemistry C->D G Unambiguous Stereochemical Assignment D->G F Identify and Quantify Interconverting Species E->F F->G

Caption: Workflow for advanced NMR analysis for stereochemical confirmation.

Experimental Protocol for NMR Analysis

Accurate and reproducible NMR data is contingent on meticulous sample preparation and instrument setup.

Step-by-Step Methodology
  • Sample Preparation:

    • Weighing: Accurately weigh 5-10 mg of the substituted cyclohexanolamine for ¹H NMR and 20-50 mg for ¹³C NMR.[2]

    • Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble (e.g., D₂O, CDCl₃, DMSO-d₆). The choice of solvent can sometimes influence the conformational equilibrium.[10]

    • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), for accurate chemical shift calibration (δ = 0.00 ppm).[3]

    • Dissolution: Dissolve the sample and standard in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial before transferring to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.[11]

    • ¹H NMR:

      • Acquire a standard ¹H spectrum with a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.[12]

      • Ensure a sufficient relaxation delay (e.g., 5 seconds) for accurate integration, which is crucial for quantitative analysis.[12]

    • ¹³C NMR:

      • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • 2D NMR (if necessary):

      • Acquire COSY, NOESY, or EXSY spectra using standard pulse programs. The mixing time for NOESY/EXSY experiments should be optimized to observe the desired correlations.

  • Data Processing and Analysis:

    • Apply appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio or resolution.[13]

    • Carefully phase the spectra and perform baseline correction.

    • Calibrate the chemical shift scale to the internal standard.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of different protons and, if applicable, the ratio of diastereomers.[13]

    • Measure the chemical shifts and coupling constants accurately.

Conclusion

The cross-referencing of NMR data is an indispensable practice for researchers working with substituted cyclohexanolamines. A thorough understanding of how stereochemistry influences ¹H and ¹³C NMR parameters, particularly chemical shifts and coupling constants, allows for confident diastereomer assignment. While 1D NMR is often sufficient, 2D techniques like NOESY provide an orthogonal and definitive method for structural confirmation. By following a systematic experimental protocol and a logical workflow for data interpretation, scientists can ensure the structural integrity of their compounds, a crucial step in the journey from molecular design to functional application.

References

  • Synthesis of chiral cyclohexanol derived benzylamines and their applications in enantiodiscrimination of optically active analytes by NMR spectroscopy - New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • 4-tert-Butylcyclohexanol - J values - YouTube. Available at: [Link]

  • NMR Spectroscopy - MSU chemistry. Available at: [Link]

  • Quantitative NMR Spectroscopy. Available at: [Link]

  • Observed vs. Calculated Chemical Shifts in substituted cyclohexanes. | Download Table - ResearchGate. Available at: [Link]

  • 9.11: Nuclear Magnetic Resonance Spectroscopy - Chemistry LibreTexts. Available at: [Link]

  • Manifestation of Stereoelectronic Effects on the Calculated Carbon−Hydrogen Bond Lengths and One Bond 1JC-H NMR Coupling Constants in Cyclohexane, Six-Membered Heterocycles, and Cyclohexanone Derivatives | Journal of the American Chemical Society. Available at: [Link]

  • Table 2 . Experimental coupling constants (J/Hz) in the 1 H NMR spectra... - ResearchGate. Available at: [Link]

  • NMR Protocols and Methods | Springer Nature Experiments. Available at: [Link]

  • Stereoelectronic and inductive effects on 1H and 13C NMR chemical shifts of some cis-1,3-disubstituted cyclohexanes - PubMed. Available at: [Link]

  • Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. Available at: [Link]

  • H NMR Spectroscopy. Available at: [Link]

  • Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis and Quantitative Analysis of Diastereomeric Linked Ester Conjugates With Remote Stereocenters Using High-Field NMR and Chiral HPLC. Available at: [Link]

  • NMR Spectroscopy: a Tool for Conformational Analysis - auremn. Available at: [Link]

  • 2-Aminocyclohexanol | C6H13NO | CID 23286 - PubChem - NIH. Available at: [Link]

  • NMR Spectroscopy – 13C NMR Coupling Constants - Organic Chemistry Data & Info. Available at: [Link]

  • Conformational analysis by nuclear magnetic resonance. Interpretation of solvent effect on standard enthalpy and entropy differences between conformations of cyclohexanol - Chemical Communications (London) (RSC Publishing). Available at: [Link]

  • 5.3 Spin-Spin Splitting: J-Coupling - Organic Chemistry Data. Available at: [Link]

  • Strategies for using NMR spectroscopy to determine absolute configuration - ResearchGate. Available at: [Link]

  • NMR Chemical Shift Values Table - Chemistry Steps. Available at: [Link]

  • Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts - PMC. Available at: [Link]

  • Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. Available at: [Link]

  • Application of 2D EXSY and qNMR Spectroscopy for Diastereomeric Excess Determination Following Chiral Resolution of β‐Lactams - PMC. Available at: [Link]

  • Stereochemical Studies on a New Ciramadol Analogue by NMR-Spectroscopy. Available at: [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts - Organic Chemistry Data & Info. Available at: [Link]

  • a. Conformational conversion of cyclohexane and nomenclature, including... - ResearchGate. Available at: [Link]

  • Conformational analysis of small molecules: NMR and quantum mechanics calculations. Available at: [Link]

  • Conformational analysis. Part 10. A theoretical and nuclear magnetic resonance (lanthanide-induced shift) study of the conformation of cyclohex-2-enone - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

  • 13 C Chemical Shift Table. Available at: [Link]

Sources

Enantiomeric Excess Determination of 2-[(2-Methylpentyl)amino]cyclohexan-1-ol: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Enantiomeric Excess Determination of 2-[(2-Methylpentyl)amino]cyclohexan-1-ol Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The precise determination of enantiomeric excess (ee) for 2-[(2-Methylpentyl)amino]cyclohexan-1-ol presents a unique analytical challenge due to its lack of a strong UV chromophore and the presence of three stereogenic centers (two on the cyclohexane ring, one on the alkyl side chain). This structural complexity results in up to eight possible stereoisomers, necessitating high-resolution separation techniques that distinguish not only enantiomers but also diastereomers.

This guide evaluates three primary methodologies: Indirect HPLC via Chiral Derivatization (GITC Method) , Direct Chiral HPLC with Universal Detection (CAD/ELSD) , and NMR Spectroscopy using Chiral Solvating Agents . Based on robustness, sensitivity, and accessibility, the GITC Derivatization Method is recommended as the industry standard for this specific aliphatic amino alcohol.

Part 1: Molecular Analysis & Analytical Challenges

Target Molecule: 2-[(2-Methylpentyl)amino]cyclohexan-1-ol CAS Classification: Amino Alcohol / Cyclohexanol Derivative Stereochemistry: [1]

  • Ring: C1 and C2 (typically trans or cis configurations).[1]

  • Chain: C2' on the 2-methylpentyl group.[1]

  • Total Isomers:

    
     distinct stereoisomers.
    

Key Analytical Hurdles:

  • UV Invisibility: The molecule lacks aromatic rings or conjugated systems, making standard UV detection (254 nm) impossible without derivatization. Low-wavelength UV (200-210 nm) is susceptible to solvent interference.

  • Stereochemical Complexity: An "enantiomeric" separation must also resolve the diastereomers arising from the chiral side chain.

  • Basic Functionality: The secondary amine requires mobile phase modifiers (e.g., diethylamine) to prevent peak tailing on silica-based columns.

Part 2: Comparative Analysis of Methods
FeatureMethod A: Indirect HPLC (GITC Derivatization) Method B: Direct Chiral HPLC (CAD/ELSD) Method C:

F-NMR (Mosher's Acid)
Principle Derivatization with chiral reagent (GITC)

Diastereomer separation on Achiral C18.
Direct separation on Chiral Stationary Phase (CSP)

Aerosol detection.
Formation of diastereomeric salts/amides

Chemical shift difference.
Chromophore Strong (GITC adds UV absorption at 254 nm).None Required (Mass-sensitive detection).N/A (Magnetic resonance).
Resolution High (Resolves all 8 isomers efficiently on C18).Medium-High (Depends on CSP selectivity).Medium (Signal overlap common).
Sensitivity High (UV). Suitable for trace impurity analysis (<0.1%).Medium (CAD/ELSD non-linear response at low conc).Low (Requires mg quantities).
Cost Low (Standard C18 columns).High (Expensive Chiral Columns + CAD detector).Medium (Deuterated solvents, Instrument time).
Throughput Medium (Requires sample prep reaction).High (Inject and run).Low (Manual interpretation).
Verdict Recommended for QC and high-precision ee determination.Best Alternative for "Green" labs avoiding derivatization.Best for Structure Elucidation (absolute config).
Part 3: Detailed Experimental Protocol (Recommended)
Method A: GITC Derivatization + Reversed-Phase HPLC

This protocol utilizes 2,3,4,6-Tetra-O-acetyl-


-D-glucopyranosyl isothiocyanate (GITC) . GITC reacts with the secondary amine to form thiourea diastereomers. This introduces a UV chromophore and converts enantiomers into diastereomers, which are separable on standard C18 columns.
1. Reagents & Materials
  • Analyte: 2-[(2-Methylpentyl)amino]cyclohexan-1-ol (approx. 1 mg/mL in Acetonitrile).

  • Reagent: GITC (Sigma-Aldrich/Merck), 2 mg/mL in Acetonitrile.

  • Base: Triethylamine (TEA), analytical grade.

  • Solvent: Acetonitrile (ACN), HPLC grade.

  • Column: C18 Column (e.g., Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5

    
    m).
    
2. Derivatization Workflow
  • Preparation: In a 1.5 mL HPLC vial, mix 100

    
    L  of sample solution (1 mg/mL) with 100 
    
    
    
    L
    of GITC solution.
  • Catalysis: Add 10

    
    L  of TEA.
    
  • Reaction: Cap and vortex. Incubate at ambient temperature (25°C) for 30 minutes .

    • Note: The amine reacts faster than the alcohol. Under these mild conditions, O-acylation is minimized, yielding the N-thiourea derivative predominantly.

  • Quenching (Optional): Add 10

    
    L of ethanolamine to scavenge excess GITC if interfering peaks are observed (usually not necessary if GITC elutes early).
    
  • Dilution: Dilute to 1 mL with Mobile Phase A/B (50:50).

3. HPLC Conditions
  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 30% B

    • 2-20 min: 30%

      
       70% B (Linear Gradient)
      
    • 20-25 min: 70% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (GITC thiourea absorption).

  • Temperature: 30°C.

4. Data Analysis
  • The enantiomers of the starting material are now diastereomers.

  • Calculation:

    
    
    
  • Note: Ensure you identify the peak corresponding to the (2-methylpentyl) stereoisomers. If the side chain is racemic, you will see pairs of peaks.

Part 4: Visualization & Logic
Workflow Diagram: Method Selection & Execution

The following diagram illustrates the decision logic and workflow for analyzing this specific non-chromophoric amino alcohol.

G Start Start: 2-[(2-Methylpentyl)amino]cyclohexan-1-ol Analysis CheckUV Check UV Chromophore? Start->CheckUV Decision Is UV Detection Required? CheckUV->Decision Result: No Chromophore MethodA Method A: GITC Derivatization (Creates Diastereomers + UV Tag) Decision->MethodA Yes (Standard Lab) MethodB Method B: Direct Chiral HPLC (Requires CAD/ELSD) Decision->MethodB No (Advanced Detectors) ExecutionA Reaction: Amine + GITC -> Thiourea Column: Achiral C18 MethodA->ExecutionA ExecutionB Mobile Phase: Hexane/EtOH/DEA Column: Chiralpak AD-H / IG MethodB->ExecutionB Result Calculate ee% & de% ExecutionA->Result ExecutionB->Result

Caption: Decision matrix for selecting the optimal analytical pathway based on detector availability.

Reaction Pathway: GITC Derivatization

This diagram details the chemical transformation that enables detection and separation.

Reaction Substrate Analyte (Amine) (No UV, Chiral) Complex Transition State Substrate->Complex Reagent GITC Reagent (UV Active, Homochiral) Reagent->Complex Product Thiourea Derivative (UV Active, Diastereomers) Complex->Product Base (TEA) Analysis C18 HPLC Separation Product->Analysis

Caption: Chemical derivatization pathway converting the transparent analyte into a UV-active diastereomeric pair.

Part 5: Scientific Integrity & Troubleshooting

1. Causality of Experimental Choices:

  • Why GITC? Unlike simple acyl chlorides, GITC possesses a bulky sugar moiety that creates a deep "chiral cleft." This maximizes the structural difference between the resulting diastereomers, ensuring baseline separation even for subtle remote chiral centers (like the C2' on the pentyl chain) [1].

  • Why C18? Once derivatized, the separation relies on hydrophobicity differences between diastereomers. C18 is more reproducible and robust than Chiral Stationary Phases (CSPs), which can suffer from hysteresis or solvent limitations [2].

2. Self-Validating System:

  • Resolution Check: The presence of the "2-methylpentyl" side chain means a racemic mixture will produce four major peaks (assuming the ring is fixed trans) or complex clusters. If only two peaks appear for a racemic standard, the method is not resolving the side-chain chirality.

  • Reagent Blank: Always run a "GITC + TEA" blank to identify hydrolysis byproducts (glucose derivatives) that elute early.

3. Alternative: Direct Chiral HPLC (Method B) If derivatization is precluded (e.g., preparative scale requirements), use:

  • Column: Chiralpak IG (immobilized amylose) is robust for amines.

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

  • Detector: Charged Aerosol Detector (CAD) . CAD is universal and mass-sensitive, overcoming the lack of UV absorption.

  • Note: Refractive Index (RI) is an alternative but is sensitive to temperature and gradient instability.

References
  • Bhushan, R., & Martens, J. (2001). Amino Acids and Their Derivatives: Analytical Methods. In Amino Acids, Peptides and Proteins in Organic Chemistry. Wiley-VCH. Link

  • Ilisz, I., Berkecz, R., & Péter, A. (2008). Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: A review. Journal of Pharmaceutical and Biomedical Analysis, 47(1), 1-15. Link

  • Sigma-Aldrich. (n.d.). GITC (2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate) Product Sheet. Merck KGaA. Link

  • Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® IG. Daicel Corporation. Link

Sources

Differential Scanning Calorimetry (DSC) Guide: Aminocyclohexanol Salts Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context

Aminocyclohexanol derivatives, particularly trans-4-aminocyclohexanol , are critical intermediates in the synthesis of mucolytic agents like Ambroxol and various protease inhibitors.[1][2] In drug development, the physical form of these intermediates—specifically whether they exist as a free base or a salt (e.g., Hydrochloride)—dictates their processing stability, solubility, and shelf-life.

This guide provides a technical comparison of aminocyclohexanol salts using Differential Scanning Calorimetry (DSC) . Unlike simple melting point apparatuses, DSC quantifies the enthalpy of fusion (


)  and detects subtle polymorphic transitions, offering a definitive metric for lattice stability.
Why DSC for this Analysis?
  • Differentiation of Isomers: Cis and trans isomers of aminocyclohexanol salts exhibit distinct thermal footprints due to conformational lattice energies (diequatorial vs. axial-equatorial interactions).

  • Purity Assessment: The sharpness of the melting endotherm (onset vs. peak) provides a rapid, solvent-free purity check, critical when separating the desired trans isomer from cis impurities during synthesis.

Comparative Analysis: Thermal Performance

The following analysis compares the thermal properties of the Free Base against its Hydrochloride (HCl) Salt forms, including stereoisomeric differences.

Comparison 1: Salt vs. Free Base (Lattice Stability)

The conversion of 4-aminocyclohexanol to its HCl salt significantly enhances thermal stability.

  • Free Base (Trans-4-aminocyclohexanol):

    • Melting Range: 108–113°C.[3][4]

    • Mechanism: Held together by weak hydrogen bonding and van der Waals forces.

    • DSC Profile: Shows a lower-energy endotherm. Prone to sublimation or degradation at elevated processing temperatures.

  • HCl Salt (Trans-4-aminocyclohexanol hydrochloride):

    • Melting Range: 225–233°C.[5]

    • Mechanism: Ionic bonding between the protonated amine (

      
      ) and chloride (
      
      
      
      ) creates a high-energy crystal lattice.
    • DSC Profile: Exhibits a sharp, high-energy melting endotherm >220°C.[6]

    • Operational Insight: The >110°C shift in melting point confirms successful salt formation. If a DSC trace shows a minor peak ~110°C, it indicates incomplete salt formation (residual free base).

Comparison 2: Stereochemical Stability (Cis vs. Trans)

DSC is the gold standard for distinguishing stereoisomers without using NMR.

  • Trans-Isomer (HCl Salt):

    • Melting Point: ~225–233°C.[5]

    • Conformation: The cyclohexane ring adopts a chair conformation where both bulky groups (Amino and Hydroxyl) are diequatorial .[7] This is the thermodynamically most stable configuration, resulting in a higher melting point.

  • Cis-Isomer (HCl Salt):

    • Melting Point: ~193–200°C.[8]

    • Conformation: One substituent is axial while the other is equatorial.[7] This introduces 1,3-diaxial steric strain, lowering the lattice energy and reducing the melting point by approximately 30°C compared to the trans form.

Data Summary Table
CompoundPhysical FormMelting Point (

)
Lattice StabilityKey DSC Feature
Trans-4-aminocyclohexanol Free Base108–113°CLowBroad endotherm ~110°C
Trans-4-aminocyclohexanol HCl Salt 225–233°C High Sharp, high-T endotherm
Cis-4-aminocyclohexanol HCl Salt193–200°CModerateDistinct peak ~30°C lower than trans

Experimental Protocol: DSC Methodology

To ensure reproducible data (E-E-A-T), follow this self-validating protocol.

A. Sample Preparation[2][7][9]
  • Drying: Dry the salt sample under vacuum at 40°C for 4 hours to remove surface moisture (hygroscopicity can broaden DSC peaks).

  • Massing: Weigh 2–5 mg of the sample into a Tzero™ aluminum pan.

    • Reasoning: Large masses (>10 mg) cause thermal lag, shifting the

      
       artificially higher.
      
  • Encapsulation: Crimp the pan with a pinhole lid (non-hermetic).

    • Reasoning: A pinhole allows the escape of volatiles/moisture, preventing pressure buildup that could deform the pan and create artifacts.

B. Instrument Parameters
  • Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000 or DSC 25).

  • Purge Gas: Nitrogen (

    
    ) at 50 mL/min.
    
    • Reasoning: Prevents oxidation of the amine at high temperatures.

  • Ramp Rate: 10°C/min.

    • Reasoning: Standard pharma rate. Slower rates (2°C/min) improve resolution but reduce sensitivity; 10°C/min is the optimal balance.

  • Temperature Range: 30°C to 280°C.

C. Workflow Diagram

The following diagram outlines the decision logic for interpreting DSC data during salt selection.

DSC_Workflow Start Start: Raw Salt Sample Prep Vacuum Dry (40°C, 4h) & Encapsulate (2-5mg) Start->Prep RunDSC Run DSC Ramp (10°C/min, 30-280°C) Prep->RunDSC Analyze Analyze Endotherm (Onset & Peak) RunDSC->Analyze Decision Peak Position? Analyze->Decision Res_Trans Peak > 224°C (Pure Trans-HCl) Decision->Res_Trans High T Res_Cis Peak ~ 193-200°C (Cis-HCl Isomer) Decision->Res_Cis Med T Res_Base Peak ~ 110°C (Residual Free Base) Decision->Res_Base Low T Action_Pass PASS: Proceed to Formulation Res_Trans->Action_Pass Action_Recrys FAIL: Recrystallize (Solvent: Methanol/Ethanol) Res_Cis->Action_Recrys Res_Base->Action_Recrys

Caption: Logic flow for characterizing aminocyclohexanol salts via DSC, distinguishing between pure salts, isomers, and incomplete reactions.

Interpretation of Results

The Melting Endotherm

For Trans-4-aminocyclohexanol HCl , look for a single, sharp endothermic event.

  • Onset Temperature (

    
    ):  This is the most reproducible point. Expect 
    
    
    
    .
  • Peak Maximum (

    
    ):  Typically 
    
    
    
    .
  • Broadening: If the peak width at half height is

    
    , the salt crystallinity is poor, or the sample contains the cis isomer impurity.
    
Impurity Detection

A "doublet" peak or a small shoulder on the lower-temperature side of the main peak suggests a mixture of isomers.

  • Scenario: A main peak at 225°C with a minor shoulder at 195°C.

  • Diagnosis: Contamination with cis-4-aminocyclohexanol HCl.

  • Action: Recrystallization is required. The trans isomer is less soluble in ethanol than the cis isomer, allowing purification by fractional crystallization.

References

  • Sigma-Aldrich. trans-4-Aminocyclohexanol hydrochloride Product Specification. Retrieved from

  • Thermo Fisher Scientific. trans-4-Aminocyclohexanol hydrochloride, 97%. Retrieved from

  • BenchChem. An In-depth Structural and Conformational Analysis of trans-4-Aminocyclohexanol. Retrieved from

  • National Institutes of Health (NIH). Selection of a Water-Soluble Salt Form of a Preclinical Candidate. PMC5576756. Retrieved from

  • Hitachi High-Tech. DSC Measurement of Pharmaceuticals. Retrieved from

Sources

Safety Operating Guide

Technical Guide: Disposal & Handling of 2-[(2-Methylpentyl)amino]cyclohexan-1-ol

[1]

Executive Summary & Chemical Profile

Target Audience: Laboratory Managers, EHS Officers, and Synthetic Chemists. Objective: To provide a self-validating, compliant workflow for the disposal of 2-[(2-Methylpentyl)amino]cyclohexan-1-ol, treating it as a hazardous amino-alcohol intermediate .

As a specialized secondary amine substituted on a cyclohexyl ring, this compound exhibits properties of both organic bases and alcohols. Due to the lack of a globally standardized, compound-specific Safety Data Sheet (SDS) for this research-grade intermediate, the precautionary principle mandates treating it as a Corrosive (Category 1B) and Acute Toxin.

Property Data / Estimation
Chemical Name 2-[(2-Methylpentyl)amino]cyclohexan-1-ol
Molecular Formula C₁₂H₂₅NO
Molecular Weight 199.33 g/mol
Functional Class Amino Alcohol / Secondary Amine
Physical State Viscous liquid or low-melting semi-solid (Ambient)
Primary Hazards Corrosive (Skin/Eye) , Acute Toxicity (Oral/Dermal) , Aquatic Toxicity
Waste Code (RCRA) Likely D002 (Corrosive) if pH ≥ 12.5; otherwise Characteristic Hazardous Waste .
Hazard Identification & Safety Logic
  • Corrosivity: The secondary amine moiety creates a basic environment. Contact can cause immediate, irreversible eye damage and severe skin burns.

  • Reactivity: Incompatible with strong oxidizing agents (e.g., permanganates, peroxides) and strong acids. Reaction with nitrosating agents (e.g., nitrites) may form carcinogenic nitrosamines.

  • Environmental Impact: Amino alcohols are often toxic to aquatic life due to pH alteration and direct toxicity. Zero discharge to sewer systems is permitted.

Personal Protective Equipment (PPE) Matrix

Before initiating any disposal or transfer procedure, the following PPE is mandatory.

ZoneEquipmentSpecification
Ocular Chemical Splash GogglesANSI Z87.1 compliant; Face shield required for pouring volumes >500 mL.
Dermal Double-GlovingInner: Nitrile (4 mil). Outer: Nitrile (8 mil) or Neoprene (for prolonged handling).
Respiratory Fume HoodOperations must be conducted in a certified hood (Face velocity: 80–100 fpm).
Body Lab Coat + ApronChemical-resistant apron (Tychem® or PVC) recommended for bulk transfer.
Step-by-Step Disposal Protocol
Phase 1: Waste Segregation & Collection

Directive: Do not mix with general organic solvents unless explicitly approved by your facility's waste profile. Amine-containing waste often requires a specific "Basic Organic" stream to prevent acid-base exotherms in bulk storage.

  • Select Container: Use a high-density polyethylene (HDPE) or glass container. Avoid metal containers (aluminum/zinc) as amines can corrode them and generate hydrogen gas.

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: "2-[(2-Methylpentyl)amino]cyclohexan-1-ol" (Do not use abbreviations).[1]

    • Hazard Checkboxes: Corrosive, Toxic.[2]

  • Transfer: Pour waste slowly using a funnel to prevent splashing. Leave at least 10% headspace for thermal expansion.

Phase 2: Waste Stream Classification (Decision Tree)

WasteSegregationStartWaste GenerationIsPureIs the waste pure chemical?Start->IsPureIsMixtureIs it mixed with solvents?IsPure->IsMixtureNoStreamAStream A: Basic Organic Waste(High BTU Incineration)IsPure->StreamAYes (Solid/Liquid)CheckpHCheck pH / Solvent TypeIsMixture->CheckpHCheckpH->StreamANon-Halogenated OrganicsStreamBStream B: Halogenated Waste(If mixed with DCM/Chloroform)CheckpH->StreamBContains HalogensStreamCStream C: Aqueous Basic Waste(If >50% water)CheckpH->StreamCAqueous Solution

Figure 1: Waste segregation logic to prevent incompatible mixing. Most pure samples of this compound belong in Stream A.

Phase 3: Spill Management (Emergency Response)

Critical Rule: If the spill is >100 mL or outside a fume hood, evacuate and call EHS. For minor spills inside a hood:

  • Isolate: Alert nearby personnel.

  • Absorb: Do not use paper towels (combustible). Use inert absorbents like vermiculite , dry sand , or commercial chem-pads .

  • Neutralize (Optional but Recommended): If available, apply a spill neutralizer specific for bases (often citric acid-based) to reduce pH before collection.

  • Collect: Scoop absorbed material into a wide-mouth jar. Label as "Hazardous Waste - Debris (Contaminated with Amines)."

  • Clean: Wipe the surface with soap and water; dispose of wipes in the same hazardous waste container.

Operational Workflow Diagram

DisposalWorkflowcluster_preventionSafety ChecksID1. Identify Waste(Corrosive/Toxic)Segregate2. Segregate(Basic Organic Stream)ID->SegregateContainer3. Containerize(HDPE/Glass, Vented Cap)Segregate->ContainerCheck1No OxidizersSegregate->Check1Check2No AcidsSegregate->Check2Label4. Label & Log(Full Chem Name)Container->LabelPickup5. EHS Pickup(Incineration)Label->Pickup

Figure 2: Operational workflow for the safe disposal of amino-alcohol intermediates.

Final Disposal Method

The ultimate disposal method for 2-[(2-Methylpentyl)amino]cyclohexan-1-ol is High-Temperature Incineration .

  • Why? Incineration ensures the complete destruction of the nitrogenous organic framework, preventing environmental leaching.

  • Prohibited: Do not use elementary neutralization for drain disposal. The toxicity of the "amino" component persists even if the pH is neutral.

References
  • BenchChem. (2025).[3] 2-[(2-Methylpentyl)amino]cyclohexan-1-ol Structure and Properties. Retrieved from

  • National Institutes of Health (NIH). (2024). Prudent Practices in the Laboratory: Management of Waste. Retrieved from

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Characteristics: Corrosivity (D002). Retrieved from

  • Cornell University EHS. Incidental Spill Cleanup Procedures. Retrieved from

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